Product packaging for (+)-Neomenthol(Cat. No.:CAS No. 2216-52-6)

(+)-Neomenthol

Cat. No.: B3023413
CAS No.: 2216-52-6
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UTLUCORTSA-N
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Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
(+)-neomenthol is a p-menthan-3-ol.
This compound has been reported in Minthostachys mollis, Pycnanthemum floridanum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B3023413 (+)-Neomenthol CAS No. 2216-52-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1
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InChI Key

NOOLISFMXDJSKH-UTLUCORTSA-N
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Canonical SMILES

CC1CCC(C(C1)O)C(C)C
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Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID9044326, DTXSID20883998
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Molecular Weight

156.26 g/mol
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Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-
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Boiling Point

421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg
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Flash Point

196 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone
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Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°)
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Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg]
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CAS No.

89-78-1, 2216-52-6, 3623-51-6, 491-01-0
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Melting Point

100 °F (NTP, 1992), -22 °C
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Record name (+)-Neomenthol
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Foundational & Exploratory

(+)-Neomenthol chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical and Physical Properties of (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation and clarity.

Chemical Identity

This compound is a naturally occurring monoterpenoid alcohol and a stereoisomer of menthol.[1] It is found in plants such as those in the mint family.[2][3]

IdentifierValueSource(s)
IUPAC Name (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol[4]
CAS Number 2216-52-6[2][5]
Molecular Formula C₁₀H₂₀O[1][2][4]
Molecular Weight 156.27 g/mol [2][6]
Synonyms d-Neomenthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol[2][4][5]

Physicochemical Properties

This compound is a colorless liquid or white crystalline solid with a characteristic mint-like odor.[1][4] Its physical state can vary depending on the ambient temperature.

Tabulated Physical Properties
PropertyValueConditionsSource(s)
Melting Point -22 °C[2][5]
Boiling Point 212 °C760 mmHg[4][5]
95 °C12 mmHg[2]
Density 0.899 g/mL25 °C[2]
0.904 g/mL15 °C (59 °F)[4]
Solubility Slightly soluble in water21 °C (70 °F)[4][7]
Very soluble in alcohol and volatile oils[4]
Optical Rotation [α]D+15° to +20°20 °C (neat)[5]
+17.3°22 °C (neat)
Refractive Index (n_D)1.46120 °C
Vapor Pressure 0.8 mmHg20 °C
Flash Point 82 °C

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While specific experimental protocols for the cited data are not publicly available, the following represents typical methodologies.

General Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI). The sample is introduced via direct infusion or after separation by gas chromatography (GC).

Available Spectral Data
TechniqueData Reference
¹H NMR Available
¹³C NMR Available
IR Available
Mass Spectrum Available

Note: Detailed spectral data and traces can be accessed through chemical databases such as the Spectral Database for Organic Compounds (SDBS) or PubChem.

Chemical Properties and Reactivity

This compound is a secondary alcohol, and its reactivity is characteristic of this functional group. It can undergo oxidation to the corresponding ketone, menthone. It is also used as a chiral auxiliary or starting material in asymmetric synthesis.[2] For instance, it is a reagent used in the preparation of alkyl sulfonyl fluorides.[2]

Stability: this compound is stable under standard conditions. It is recommended to be stored in a cool, dark place. It is noted as being light-sensitive.[8]

Experimental Workflows

The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a compound like this compound.

experimental_workflow Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physical_properties Physical Property Determination synthesis Synthesis of this compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity_analysis Purity Assessment (e.g., GC, HPLC) purification->purity_analysis melting_point Melting Point purity_analysis->melting_point boiling_point Boiling Point purity_analysis->boiling_point density Density purity_analysis->density solubility Solubility purity_analysis->solubility optical_rotation Optical Rotation purity_analysis->optical_rotation

Caption: General experimental workflow for the synthesis, purification, and characterization of this compound.

Biological Activity and Applications

This compound is recognized for its characteristic minty aroma and cooling sensation.[1][5] This has led to its use in various industries:

  • Flavoring Agent: It is used as a flavoring agent in food and beverages.[1][2]

  • Fragrance: It is an ingredient in cosmetics and personal care products.[1][5]

  • Pharmaceuticals: this compound has potential therapeutic applications, including anti-inflammatory and analgesic properties.[1] It is also described as a metabolite in monoterpenoid biosynthesis.[6]

Logical Relationship of Menthol Isomers

This compound is one of the four stereoisomers of menthol. The relationship between these isomers is determined by the spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring.

menthol_isomers Stereoisomers of Menthol cluster_diastereomers Diastereomers menthol Menthol neomenthol This compound menthol->neomenthol epimers at C1 isomenthol Isomenthol menthol->isomenthol epimers at C2 neoisomenthol Neoisomenthol menthol->neoisomenthol epimers at C1 & C2 neomenthol->isomenthol epimers at C1 & C2 neomenthol->neoisomenthol epimers at C2 isomenthol->neoisomenthol epimers at C1

Caption: Relationship between the diastereomers of menthol.

References

(+)-Neomenthol stereoisomer configuration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereoisomer Configuration of (+)-Neomenthol

Introduction

Menthol, a cyclic monoterpene alcohol, is a widely utilized compound in pharmaceuticals, cosmetics, and flavorings, primarily due to the cooling sensation it imparts. The menthol molecule possesses three chiral centers, giving rise to a total of eight stereoisomers.[1][2][3] These stereoisomers exist as four pairs of enantiomers: menthol, neomenthol, isomenthol, and neoisomenthol. Each of these diastereomeric pairs has distinct physical and sensory properties. This guide provides a detailed examination of the stereochemical configuration of this compound, its relationship to other menthol isomers, relevant physical data, and analytical methods for their separation.

Stereochemical Configuration of this compound

This compound is a diastereomer of the most naturally abundant and commercially significant stereoisomer, (-)-menthol. The specific spatial arrangement of the hydroxyl, methyl, and isopropyl groups on the cyclohexane ring defines its unique properties.

The absolute configuration of this compound is defined by the Cahn-Ingold-Prelog (CIP) priority rules at each of its three stereocenters.

  • IUPAC Name : (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol[4]

  • Stereochemical Designations :

    • Carbon 1 (hydroxyl group): S

    • Carbon 2 (isopropyl group): S

    • Carbon 5 (methyl group): R

In its most stable chair conformation, the bulky isopropyl group and the methyl group occupy equatorial positions to minimize steric hindrance, while the hydroxyl group is in an axial position. This axial orientation of the hydroxyl group is a key structural feature distinguishing neomenthol from menthol and isomenthol, where it is equatorial.

Relationship Between Menthol Stereoisomers

The eight stereoisomers of menthol are interrelated as either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). Understanding these relationships is crucial for synthesis and purification processes.

  • Enantiomers : Each of the four diastereomeric pairs has a corresponding enantiomer, designated by (+) or (-), which indicates the direction of rotation of plane-polarized light. For example, the enantiomer of this compound is (-)-neomenthol.

  • Diastereomers : this compound is a diastereomer of (+)-menthol, (-)-menthol, (+)-isomenthol, (-)-isomenthol, (+)-neoisomenthol, and (-)-neoisomenthol. Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography or fractional crystallization.[5][6]

Below is a diagram illustrating the stereoisomeric relationships within the menthol family.

Menthol_Stereoisomers cluster_menthol Menthol Pair cluster_neomenthol Neomenthol Pair cluster_isomenthol Isomenthol Pair cluster_neoisomenthol Neoisomenthol Pair neg_menthol (-)-Menthol (1R,2S,5R) pos_menthol (+)-Menthol (1S,2R,5S) neg_menthol->pos_menthol Enantiomers pos_neomenthol This compound (1S,2S,5R) neg_menthol->pos_neomenthol Diastereomers pos_isomenthol (+)-Isomenthol (1S,2R,5R) neg_menthol->pos_isomenthol Diastereomers pos_neoisomenthol (+)-Neoisomenthol (1S,2S,5S) neg_menthol->pos_neoisomenthol Diastereomers pos_menthol->pos_neomenthol Diastereomers neg_neomenthol (-)-Neomenthol (1R,2R,5S) pos_neomenthol->neg_neomenthol Enantiomers neg_isomenthol (-)-Isomenthol (1R,2S,5S) pos_isomenthol->neg_isomenthol Enantiomers neg_neoisomenthol (-)-Neoisomenthol (1R,2R,5R) pos_neoisomenthol->neg_neoisomenthol Enantiomers

Stereoisomeric relationships of the menthol family.

Quantitative Data

The distinct physical properties of the menthol stereoisomers are summarized in the table below. These differences are exploited in their separation and analysis.

StereoisomerIUPAC ConfigurationMelting Point (°C)Boiling Point (°C)Specific Rotation [α]D
This compound (1S,2S,5R)-2295 (at 12 mmHg)+20.8°
(-)-Neomenthol (1R,2R,5S)-17212-20.9°
(-)-Menthol (1R,2S,5R)42-45214.6-50°
(+)-Menthol (1S,2R,5S)42-43216+49.6°
(+)-Isomenthol (1S,2R,5R)81.5218+24.4°
(-)-Isomenthol (1R,2S,5S)82.5218-24.2°
(+)-Neoisomenthol (1S,2S,5S)-1214+0.8°
(-)-Neoisomenthol (1R,2R,5R)-1214-0.7°

Note: Data compiled from various sources. Boiling points are at atmospheric pressure unless otherwise noted.[7][8]

Experimental Protocols

The separation and quantitative analysis of menthol stereoisomers are critical for quality control in the pharmaceutical and flavor industries. Gas chromatography and high-performance liquid chromatography are common methods employed for this purpose.

Gas Chromatography (GC) for Menthol Isomer Separation

A gas chromatographic method can provide a rapid and efficient separation of the stereoisomeric menthols and menthones.[9]

  • Objective : To resolve all eight menthol stereoisomers and related menthone isomers.

  • Instrumentation : Varian Aerograph Model 1720-1 with a Thermal Conductivity Detector (TCD) or a Model 204-1B with a Flame Ionization Detector (FID).[9]

  • Column : 10' x 1/8" stainless steel column packed with 10% w/w Carbowax 400 on Chromosorb P (80/100 mesh, AW/DMCS).[9]

  • Operating Conditions :

    • Carrier Gas : Helium at a flow rate of 60 cc/min.[9]

    • Injector Temperature : 200°C

    • Detector Temperature : 220°C

    • Oven Temperature : 150°C (isothermal).[9]

  • Sample Preparation : Samples are dissolved in a suitable solvent (e.g., ethanol) to an appropriate concentration (e.g., 1 mg/mL).

  • Expected Outcome : This method effectively separates all menthol and menthone stereoisomers, with Carbowax 400 providing the best overall resolution compared to other phases like Hyprose SP-80 or Quadrol.[9]

The workflow for GC analysis is depicted below.

GC_Workflow Sample Sample Preparation (Dissolve in Ethanol) Injection GC Injection (1 µL) Sample->Injection Separation Chromatographic Separation (Carbowax 400 column) Injection->Separation Detection Detection (FID or TCD) Separation->Detection Analysis Data Analysis (Peak Integration & Identification) Detection->Analysis

Workflow for GC analysis of menthol stereoisomers.
High-Performance Liquid Chromatography (HPLC)

An isocratic, normal-phase HPLC method has been developed for the separation of the four primary diastereomers of menthol.[10]

  • Objective : To detect and measure menthol isomers in samples such as peppermint oils.[10]

  • Instrumentation : Waters Associates Liquid Chromatograph, Model ALC-201, equipped with a U6K loop injector and a Model 401 Differential Refractometer.[10]

  • Column : Waters Associates Radial Pak 6 µ-Porasil cartridge (10 cm x 0.8 cm).[10]

  • Mobile Phase : 3% Ethyl acetate in isooctane (isocratic).[10]

  • Flow Rate : 2.0 mL/min

  • Sample Preparation : Samples are dissolved in the mobile phase (3% ethyl acetate/isooctane) and filtered through a 0.45 µm filter. Injection volumes are adjusted to apply approximately 0.1 mg of the total sample onto the column.[10]

  • Expected Outcome : This method provides complete resolution of neomenthol, neoisomenthol, menthol, and isomenthol. It offers advantages over GC by avoiding the need for unstable GC phases and allowing for simpler sample preparation.[10]

Conclusion

The stereochemistry of this compound, specifically its (1S,2S,5R) configuration, dictates its physical properties and its relationship to the other seven stereoisomers of menthol. The axial orientation of its hydroxyl group is a defining feature that influences its chemical reactivity and chromatographic behavior. A thorough understanding of these stereochemical nuances, supported by robust analytical methods like GC and HPLC, is essential for professionals in drug development, flavor chemistry, and scientific research. The provided data and protocols offer a comprehensive technical foundation for the analysis and characterization of this important monoterpene.

References

The Biological Activity of (+)-Neomenthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(+)-Neomenthol, a stereoisomer of menthol, is a naturally occurring monoterpenoid found in the essential oils of mint species. While structurally similar to its more abundant counterpart, (-)-menthol, this compound exhibits a distinct profile of biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its acaricidal, neuroactive, and potential anti-cancer properties. Detailed experimental protocols for key assays, quantitative data on its activity, and visualizations of relevant signaling pathways are presented to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of this compound.

Acaricidal Activity

This compound has demonstrated potent acaricidal properties, particularly against stored food mites and pyroglyphid mites. Its efficacy has been quantified in various bioassays, highlighting its potential as a natural alternative to synthetic acaricides.

Quantitative Acaricidal Data

The following table summarizes the reported lethal dose (LD50) values for this compound against different mite species.

SpeciesAssay TypeLD50Reference
Dermatophagoides farinae-0.32 µg/mL[1]
Dermatophagoides pteronyssinus-0.256 µg/mL[1]
Tyrophagus putrescentiaeFumigant Bioassay1.33 µg/cm²[2]
Tyrophagus putrescentiaeFilter Paper Bioassay1.72 µg/cm²[2]
Experimental Protocols

This protocol is based on the methodology described for evaluating the acaricidal activity of menthol isomers against stored food mites.[2]

  • Mite Rearing: Tyrophagus putrescentiae are reared in a controlled environment on a diet of dried yeast.

  • Test Arena: A filter paper disc (Whatman No. 2, 2 cm diameter) is placed at the bottom of a small petri dish (5 cm diameter).

  • Compound Application: A stock solution of this compound in a suitable solvent (e.g., acetone) is prepared. Various concentrations are made by serial dilution. A specific volume (e.g., 10 µL) of each concentration is applied to the filter paper. The solvent is allowed to evaporate completely.

  • Mite Introduction: Approximately 20 adult mites are introduced into the center of the treated filter paper.

  • Incubation: The petri dishes are sealed and incubated in the dark at a controlled temperature and humidity (e.g., 25°C and 75% RH).

  • Mortality Assessment: Mite mortality is assessed after 24 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The LD50 value is calculated using probit analysis.

This protocol assesses the contact toxicity of this compound.[2]

  • Preparation of Treated Surfaces: A filter paper disc is treated with a specific concentration of this compound solution as described in the fumigant bioassay.

  • Mite Exposure: Adult mites are directly placed onto the treated filter paper.

  • Incubation and Assessment: The setup is incubated under controlled conditions, and mortality is assessed after 24 hours as described previously.

  • Data Analysis: The LD50 value is determined using appropriate statistical methods.

Neuroactive Properties

This compound exerts its neuroactive effects primarily through the modulation of ion channels, specifically the Transient Receptor Potential Melastatin 8 (TRPM8) channel and the Gamma-Aminobutyric Acid Type A (GABA-A) receptor.

TRPM8 Channel Activation

TRPM8 is a non-selective cation channel known for its role in sensing cold temperatures and cooling agents like menthol. This compound is an agonist of the TRPM8 channel, though its potency differs from other menthol stereoisomers.[3][4]

ParameterValueCell LineReference
EC50206.22 ± 11.4 µMHEK293T cells expressing mouse TRPM8[3]

The activation of the TRPM8 channel by this compound leads to an influx of cations (primarily Ca²⁺ and Na⁺), resulting in membrane depolarization and the generation of an action potential in sensory neurons. This signaling cascade is perceived as a cooling sensation.

TRPM8_Activation Neomenthol This compound TRPM8 TRPM8 Channel (Closed) Neomenthol->TRPM8 Binds to receptor TRPM8_Open TRPM8 Channel (Open) TRPM8->TRPM8_Open Conformational change Ca_Na_Influx Ca²⁺/Na⁺ Influx TRPM8_Open->Ca_Na_Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cooling_Sensation Cooling Sensation Action_Potential->Cooling_Sensation

Caption: this compound binding to TRPM8 induces a cooling sensation.

This protocol is based on methods used to study the effects of menthol stereoisomers on TRPM8 channels expressed in HEK293T cells.[3][4]

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are transfected with a plasmid encoding for murine TRPM8 using a suitable transfection reagent (e.g., Lipofectamine 2000). Recordings are typically performed 18-24 hours post-transfection.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with CsOH.

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording Procedure:

    • Cells expressing TRPM8 are identified (e.g., by co-transfection with a fluorescent protein).

    • A gigaohm seal is formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -60 mV.

    • This compound, at various concentrations, is applied to the cell via a perfusion system.

    • Current responses are recorded in response to voltage ramps (e.g., -100 mV to +100 mV over 200 ms).

  • Data Analysis: Concentration-response curves are generated by plotting the current amplitude against the concentration of this compound. The EC50 value is determined by fitting the data to a Hill equation.

GABA-A Receptor Modulation

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. This compound has been shown to modulate GABA-A receptor activity, although its effects are complex and stereoselective. Studies suggest that unlike some other menthol isomers, this compound is considered inactive or only weakly active at enhancing the binding of allosteric modulators to the GABA-A receptor.[5][6]

While this compound's direct and potent modulation is not strongly supported, the general mechanism of positive allosteric modulation of GABA-A receptors involves an increased influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.

GABAA_Modulation GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds Neomenthol This compound (Weak/Inactive) Neomenthol->GABAA_Receptor Weakly interacts with allosteric site Cl_Influx Increased Cl⁻ Influx GABAA_Receptor->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: this compound's weak interaction with the GABA-A receptor.

This protocol is based on methods used to assess the ability of compounds to modulate the binding of a radiolabeled ligand to the GABA-A receptor.[5][7][8]

  • Membrane Preparation:

    • Rat brains (or specific regions like the cortex) are homogenized in a sucrose buffer.

    • The homogenate is subjected to a series of centrifugations to isolate the crude synaptic membrane fraction.

    • The final pellet containing the membranes is resuspended in a binding buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a radiolabeled allosteric modulator of the GABA-A receptor (e.g., [³H]-flunitrazepam).

    • The incubation is performed in the presence and absence of various concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., diazepam).

  • Termination and Measurement:

    • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The specific binding in the presence of this compound is compared to the control (no this compound). The data is analyzed to determine if (+)-Neomenthal significantly enhances or inhibits radioligand binding.

Potential Anti-Cancer Activity and Signaling Pathways

Preliminary research suggests that neomenthol may modulate cell proliferation pathways in cancer cells, specifically the PI3K-Akt and MAPK pathways. However, the direct and significant inhibitory effects of this compound on these pathways require further investigation.

PI3K-Akt and MAPK Signaling Pathways

The PI3K-Akt and MAPK signaling cascades are crucial regulators of cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers.

Cancer_Signaling cluster_PI3K PI3K-Akt Pathway cluster_MAPK MAPK Pathway PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Neomenthol This compound (Potential Modulator) Neomenthol->PI3K Potential inhibition Neomenthol->Ras Potential inhibition

Caption: Potential modulation of PI3K-Akt and MAPK pathways by this compound.

Experimental Protocol: Western Blotting for Pathway Activation

This protocol outlines a general method for assessing the phosphorylation status of key proteins in the PI3K-Akt and MAPK pathways.

  • Cell Culture and Treatment: A suitable cancer cell line (e.g., A431) is cultured to 70-80% confluency. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation status of the pathway.

Conclusion

This compound is a monoterpenoid with a range of biological activities that warrant further investigation. Its potent acaricidal effects suggest its potential as a natural pesticide. The modulation of TRPM8 and GABA-A receptors highlights its neuroactive properties, which could be explored for applications in sensory perception and CNS disorders. Furthermore, its potential influence on cancer cell signaling pathways, although preliminary, opens avenues for oncological research. The detailed protocols and data presented in this guide are intended to facilitate further research into the mechanisms of action and therapeutic applications of this compound.

References

The Natural Occurrence of (+)-Neomenthol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Neomenthol, a diastereomer of the well-known (-)-menthol, is a naturally occurring monoterpenoid found in the essential oils of various plant species, particularly within the Lamiaceae family. While often present as a minor constituent compared to other menthol isomers, its unique sensory properties and potential biological activities make it a compound of interest for researchers in flavor chemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction, isolation, and quantification from plant matrices.

Introduction

This compound, with the chemical formula C10H20O, is a cyclic monoterpene alcohol. It is one of the four pairs of enantiomers of menthol, which also include (-)-menthol, (±)-menthol, (+)-isomenthol, (-)-isomenthol, (±)-isomenthol, (+)-neoisomenthol, (-)-neoisomenthol, and (±)-neoisomenthol. The distinct stereochemistry of this compound confers specific physical and sensory characteristics that differentiate it from its isomers. While (-)-menthol is renowned for its strong cooling sensation, this compound possesses a different, less intense cooling and minty aroma.

The primary natural sources of this compound are plants from the Mentha genus, commonly known as mints. It is a constituent of the essential oils of peppermint (Mentha × piperita), corn mint (Mentha arvensis), and other mint species[1][2]. Beyond the Mentha genus, this compound has also been identified in other aromatic plants, highlighting its distribution across the plant kingdom. This guide will delve into the quantitative aspects of its occurrence and the biochemical pathways leading to its formation.

Quantitative Occurrence of this compound in Plants

The concentration of this compound in plant essential oils can vary significantly depending on the plant species, cultivar, geographical origin, growing conditions, and harvest time[3]. The following table summarizes the quantitative data on the occurrence of this compound in various plant species as reported in the scientific literature.

Plant SpeciesFamilyPlant PartConcentration of this compound in Essential Oil (%)Reference(s)
Mentha piperita (Peppermint)LamiaceaeLeaves0.1 - 6.7[1]
Mentha arvensis (Corn Mint)LamiaceaeLeaves1.9 - 3.18[2]
Mentha spicataLamiaceaeLeavesNot typically a major constituent
Micromeria bifloraLamiaceaeAerial partsNot detected as a major component[4][5][6][7][8]
Pycnanthemum species (Mountain Mint)LamiaceaeAerial partsPresent, but quantification varies[9][10][11][12][13]

Biosynthesis of this compound in Mentha Species

The biosynthesis of this compound is intricately linked to the overall monoterpenoid pathway in mint plants, which has been extensively studied in Mentha × piperita[14]. The pathway originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl pyrophosphate (GPP). A series of enzymatic reactions then leads to the formation of various menthol isomers.

The key step leading to the formation of this compound is the reduction of (-)-menthone. This reaction is catalyzed by a specific reductase enzyme. The biosynthetic pathway can be visualized as follows:

Biosynthesis_of_Neomenthol GPP Geranyl Pyrophosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Pulegone (+)-Pulegone Isopiperitenone->Pulegone Isopiperitenone Reductase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Neomenthol This compound Menthone->Neomenthol (-)-Menthone:this compound Reductase Menthol (-)-Menthol Menthone->Menthol (-)-Menthone:(-)-Menthol Reductase

Biosynthetic pathway of this compound in Mentha species.

Experimental Protocols

Extraction of Essential Oil by Steam Distillation

This protocol describes a general method for the extraction of essential oils from plant material of the Lamiaceae family using steam distillation.

Materials and Equipment:

  • Fresh or dried plant material (e.g., leaves of Mentha species)

  • Steam distillation apparatus (Clevenger-type or similar)

  • Heating mantle or steam generator

  • Round-bottom flask

  • Condenser

  • Receiving flask or separatory funnel

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh a suitable amount of fresh or air-dried plant material (e.g., 100-500 g). If using fresh material, coarsely chop it to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material into the biomass flask. Add a sufficient amount of distilled water to the boiling flask to generate steam for the duration of the distillation (typically 2-4 hours).

  • Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor will then travel to the condenser.

  • Condensation and Collection: The condenser, cooled with circulating cold water, will condense the vapor back into a liquid state. The condensate, a mixture of water and essential oil, will be collected in the receiving flask or separatory funnel.

  • Separation of Essential Oil: As essential oils are generally less dense than water and immiscible, they will form a distinct layer on top of the water. Carefully separate the essential oil layer from the aqueous layer (hydrosol) using a separatory funnel.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Decant the dried oil into a clean, airtight glass vial. Store the essential oil at 4°C in the dark to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in essential oil samples.

Materials and Equipment:

  • Essential oil sample

  • Volatile solvent (e.g., hexane, dichloromethane, or acetone)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5, or equivalent)

  • Autosampler

  • Data acquisition and processing software

  • This compound analytical standard

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., 1 µL of essential oil in 1 mL of hexane). If internal standard quantification is desired, add a known amount of an appropriate internal standard.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: Increase to 240°C at a rate of 3°C/min

      • Final hold: Hold at 240°C for 5 minutes

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-400

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of this compound will show characteristic fragment ions.

    • Quantification: Determine the relative percentage of this compound by peak area normalization. For absolute quantification, create a calibration curve using the analytical standard.

Isolation of this compound by Fractional Distillation

For the isolation of larger quantities of this compound from essential oils rich in this compound, fractional distillation can be employed.

Materials and Equipment:

  • Essential oil containing this compound

  • Fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux or packed column)

  • Heating mantle with a stirrer

  • Round-bottom flasks for the distillation pot and collection

  • Condenser

  • Thermometer

  • Vacuum pump (optional, for vacuum fractional distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the essential oil into the distillation flask.

  • Distillation: Gently heat the essential oil. The components will vaporize according to their boiling points. The vapor will rise through the fractionating column, where a series of condensations and vaporizations will occur, leading to the separation of the components.

  • Fraction Collection: Collect the fractions that distill over at the boiling point of this compound (approximately 212°C at atmospheric pressure). Monitor the temperature at the still head closely to ensure proper separation.

  • Purity Analysis: Analyze the collected fractions by GC-MS to determine the purity of the isolated this compound. Further purification steps, such as recrystallization (if the compound is solid at room temperature) or further fractional distillation, may be necessary to achieve the desired purity.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the investigation of this compound in plant materials.

Experimental_Workflow PlantMaterial Plant Material Collection and Preparation Extraction Essential Oil Extraction (e.g., Steam Distillation) PlantMaterial->Extraction Analysis Chemical Analysis (GC-MS) Extraction->Analysis Isolation Isolation of this compound (e.g., Fractional Distillation) Extraction->Isolation Identification Identification of This compound Analysis->Identification Quantification Quantification of This compound Identification->Quantification Bioactivity Biological Activity Screening Quantification->Bioactivity Purification Purity Assessment Isolation->Purification Purification->Bioactivity

General experimental workflow for this compound research.

Conclusion

This compound is a naturally occurring monoterpenoid with a notable presence in the essential oils of various Mentha species and other aromatic plants. Understanding its distribution, biosynthesis, and the methods for its extraction and analysis is crucial for researchers and professionals in fields ranging from natural product chemistry to drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the potential applications of this intriguing natural compound. The continued investigation into the biological activities of this compound may unveil new opportunities for its use in pharmaceutical and other industries.

References

A Comprehensive Technical Guide to the Stereoselective Synthesis of (+)-Neomenthol from Menthone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The reduction of menthone presents a classic case study in stereoselective synthesis, yielding the diastereomeric products (-)-menthol and (+)-neomenthol. The control of this diastereoselectivity is of significant academic and industrial interest. While (-)-menthol is the thermodynamically more stable product, specific reaction conditions can be manipulated to favor the kinetic product, this compound. This technical guide provides an in-depth overview of the core principles and experimental methodologies for synthesizing this compound from menthone. It includes detailed experimental protocols, comparative data on various synthetic methods, and logical diagrams to illustrate reaction pathways and experimental workflows.

Introduction: Stereochemical Control in Menthone Reduction

Menthone, a monoterpene ketone, possesses two chiral centers, at the C1 and C4 positions. Its reduction to the corresponding secondary alcohol, menthol, creates a third chiral center at the C3 position. This results in the formation of two primary diastereomers: (-)-menthol and this compound. The spatial orientation of the hydroxyl group relative to the isopropyl and methyl groups on the cyclohexane ring defines the stereoisomer.

  • (-)-Menthol: The thermodynamically more stable isomer, where all three substituents (hydroxyl, methyl, and isopropyl groups) occupy equatorial positions, minimizing steric strain.

  • This compound: The kinetically favored, less stable isomer, where the hydroxyl group is in an axial position, while the methyl and isopropyl groups are equatorial.

The synthesis of this compound is therefore a challenge of kinetic control over thermodynamic stability. The choice of reducing agent, solvent, temperature, and catalyst dictates the stereochemical outcome by influencing the trajectory of the nucleophilic attack on the carbonyl carbon. Equatorial attack by a hydride donor leads to the formation of the axial alcohol (this compound), whereas axial attack yields the equatorial alcohol ((-)-menthol).

Reaction Pathways and Stereoselectivity

The reduction of menthone can proceed via two main pathways, leading to either the kinetic or the thermodynamic product. The energy barrier for the equatorial attack leading to this compound is lower, making it the faster-forming product under kinetically controlled conditions. However, given sufficient energy or a reversible reaction mechanism, the equilibrium will favor the more stable (-)-menthol.

G Figure 3: General Experimental Workflow cluster_reaction I. Reaction cluster_workup II. Workup & Isolation cluster_purification III. Purification & Analysis A Combine Menthone, Solvent, and Reagent in Reaction Vessel B Stir at Controlled Temperature (e.g., -78°C or RT) A->B C Monitor Reaction (TLC / GC) B->C D Quench Reaction (e.g., add water or acid) C->D Reaction Complete E Liquid-Liquid Extraction (e.g., Ethyl Acetate / Water) D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Purification (Column Chromatography or Distillation) H->I J Pure this compound I->J K Characterization (NMR, GC-MS, Polarimetry) J->K

Spectroscopic Analysis of (+)-Neomenthol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth look at the spectroscopic data for (+)-Neomenthol, a naturally occurring monoterpenoid. The information is tailored for researchers, scientists, and professionals in drug development, offering key data and methodologies for the characterization of this compound. This compound, with the IUPAC name (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol, is a diastereomer of the more common menthol.[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[1][2]

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignment
4.105dH-1 (CH-OH)
1.836mH-8 (CH-isopropyl)
1.693mH-2, H-6a, H-5
1.525mH-7 (CH-isopropyl)
1.269mH-3a, H-6e
1.088mH-3e
0.958dCH₃ (isopropyl)
0.921dCH₃ (isopropyl)
0.873dCH₃-C5

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000498 and ChemicalBook.[2][3]

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms.

Chemical Shift (δ) ppmAssignment
67.725 (67.57)C-1 (CH-OH)
47.919 (47.88)C-2
42.557 (42.50)C-6
35.050 (34.99)C-4
29.184 (29.05)C-7 (CH-isopropyl)
25.836 (25.72)C-5
24.184 (24.09)C-3
22.352 (22.28)C-10 (CH₃-C5)
21.182 (21.10)CH₃ (isopropyl)
20.706 (20.64)CH₃ (isopropyl)

Data sourced from BMRB (bmse000498) and a study on the reduction of menthone.[2][4] Values in parentheses are from the latter source for comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a hydroxyl group and alkane C-H bonds.

Frequency (cm⁻¹)IntensityAssignment
~3300-3400Strong, BroadO-H stretch (alcohol)
~2850-2960StrongC-H stretch (alkane)
~1450-1470MediumC-H bend (methylene/methyl)
~1370-1385MediumC-H bend (gem-dimethyl)
~1030-1080StrongC-O stretch (secondary alcohol)

Assignments are based on typical IR frequencies for alcohols and alkanes and are consistent with spectra available for menthol isomers.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. For this compound (C₁₀H₂₀O), the molecular weight is 156.27 g/mol .[1]

Electron Ionization (EI-MS)

m/zRelative IntensityAssignment/Fragment
156Low[M]⁺ (Molecular Ion)
141Moderate[M - CH₃]⁺
138Moderate[M - H₂O]⁺
123Moderate[M - H₂O - CH₃]⁺
95High[M - H₂O - C₃H₇]⁺ or [C₇H₁₁]⁺
81High[C₆H₉]⁺
71High[C₅H₁₁]⁺ or fragmentation of the cyclohexane ring
55High[C₄H₇]⁺
43Base Peak[C₃H₇]⁺ (isopropyl cation)

Fragmentation pattern is predicted based on typical EI-MS behavior of cyclic alcohols and data available from spectral databases.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific results.

NMR Spectroscopy Protocol

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 50 mM.[7] Tetramethylsilane (TMS) is added as an internal reference (0 ppm). The spectra are recorded on a 400 or 500 MHz NMR spectrometer at a constant temperature of 298K (25°C).[2][8] For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[8]

IR Spectroscopy Protocol

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[9] For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates (salt plates) to create a thin film.[10] The spectrum is then recorded over a range of 4000 to 400 cm⁻¹.[9]

Mass Spectrometry Protocol

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for volatile terpenoids like this compound.[11]

  • Sample Preparation : The sample is dissolved in a volatile organic solvent such as hexane or ethanol.

  • Gas Chromatography (GC) : A small volume (e.g., 1 µL) of the solution is injected into the GC. A capillary column like a DB-35MS is used.[12] The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate the components of the sample.[8] Helium is typically used as the carrier gas.[12]

  • Mass Spectrometry (MS) : As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is commonly used, with a standard energy of 70 eV. The mass analyzer scans a mass range, for example, from 35 to 250 amu, to detect the molecular ion and its fragments.[12]

Visualization of Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound such as this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis cluster_interp Interpretation & Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Sample (Thin Film) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (e.g., Hexane) Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Proc_NMR Process Spectra (FT, Phasing, Baseline) NMR->Proc_NMR Proc_IR Identify Functional Groups IR->Proc_IR Proc_MS Analyze Mass Spectrum (Fragmentation) GCMS->Proc_MS Assign_NMR Assign Signals (Chemical Shift, Coupling) Proc_NMR->Assign_NMR Confirm_IR Confirm Functional Groups (O-H, C-O, C-H) Proc_IR->Confirm_IR Confirm_MS Determine MW & Formula [M]⁺, Fragments Proc_MS->Confirm_MS Final Structure Confirmation of this compound Assign_NMR->Final Confirm_IR->Final Confirm_MS->Final

Caption: Workflow from sample preparation to structure confirmation.

References

(+)-Neomenthol CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a monoterpene alcohol, is one of the four main stereoisomers of menthol.[1][2] It is found in nature in plants such as peppermint (Mentha piperita) and corn mint (Mentha arvensis).[3] Characterized by a minty aroma, it is utilized in the food, cosmetic, and pharmaceutical industries for its flavoring and fragrance properties.[4] In the context of drug development and research, this compound is of interest for its potential therapeutic effects, including analgesic and anti-inflammatory properties, which are linked to its activity as an agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel.[4][5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological activity of this compound.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[7][8] Its chemical identifiers and key physicochemical properties are summarized below.

Identifiers and Molecular Structure
IdentifierValue
CAS Number 2216-52-6[4][6][9]
Molecular Formula C₁₀H₂₀O[4][9]
Molecular Weight 156.27 g/mol [3][9]
IUPAC Name (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol[10][11]
Synonyms d-Neomenthol, (1S,2S,5R)-Menthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol[4][5][6]
SMILES CC(C)[C@@H]1CC--INVALID-LINK--C[C@@H]1O[8][12]
InChI Key NOOLISFMXDJSKH-UTLUCORTSA-N[4]

Molecular Structure:

this compound Structure

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Data
PropertyValueSource(s)
Appearance Colorless to almost colorless clear liquid[5][7]
Melting Point -22 °C[7][8]
Boiling Point 212 °C (at 760 mmHg); 95 °C (at 12 mmHg)[7][8]
Density 0.899 g/mL at 25 °C[8]
Refractive Index (n²⁰/D) 1.461[7][8]
Optical Rotation ([α]²²/D) +17.3° (neat)[8]
Flash Point 83 °C (closed cup)[8]
Vapor Pressure 0.8 mmHg at 20 °C[8]

Spectroscopic Data

NMR Spectroscopy
¹H NMR (500 MHz, CDCl₃) ¹³C NMR (75 MHz, CDCl₃)
δ (ppm) δ (ppm)
4.12 (m, 1H)67.7
1.85 (dq, J = 2.4, 3.6, 13.8 Hz, 1H)47.9
1.71 (m, 3H)42.6
1.53 (m, 2H)35.1
1.29 (dd, J = 3.0, 12.9 Hz, 1H)29.2
1.14 (m, 3H)25.8
0.98 (d, J = 6.6 Hz, 3H)24.2
0.94 (d, J = 6.6 Hz, 3H)22.3
0.89 (d, J = 6.6 Hz, 3H)21.2
20.7
Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL.[4]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description
3427O-H stretch (alcohol)
2947, 2916, 2869C-H stretch (alkane)
1456C-H bend
1367C-H bend
1026C-O stretch
Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL.[4]
Mass Spectrometry (Electron Ionization)
m/zRelative IntensityKey Fragment
138 26.7%[M-H₂O]⁺
123 21.0%[M-H₂O-CH₃]⁺
95 77.1%[C₇H₁₁]⁺
81 59.8%[C₆H₉]⁺
71 100.0%[C₅H₁₁]⁺
Data sourced from ChemicalBook.[10]

Experimental Protocols

Synthesis via Meerwein-Ponndorf-Verley (MPV) Reduction

This compound can be synthesized by the reduction of the corresponding ketone, (+)-menthone. The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for this transformation, utilizing an aluminum alkoxide catalyst and a sacrificial alcohol, typically isopropanol.[13][14]

Protocol:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a distillation head, add (+)-menthone (1 equivalent) and anhydrous toluene.

  • Catalyst and Reagent Addition: Add aluminum isopropoxide (Al(O-iPr)₃, 0.2-0.3 equivalents) to the flask. Follow with the addition of anhydrous isopropanol (10-15 equivalents), which serves as both the hydride source and solvent.[14]

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 85-95 °C). The acetone formed as a byproduct has a lower boiling point and can be slowly removed by distillation to drive the equilibrium towards the product.[15]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 1 M HCl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, a mixture of neomenthol and menthol.

Purification by Fractional Distillation and Crystallization

The crude product from the synthesis contains a mixture of menthol isomers. Purification can be achieved through a combination of fractional distillation and crystallization.

Protocol:

  • Fractional Distillation: Perform fractional distillation of the crude product under reduced pressure (e.g., 10-20 mmHg).[16] Collect the fractions based on boiling point. This compound and its isomers have very close boiling points, so a column with high theoretical plates is recommended for better separation.

  • Crystallization (for separation from other isomers): While this compound is a liquid at room temperature, this step is often used to remove solid isomers like l-menthol from a mixture. Based on protocols for purifying l-menthol, isomers can be separated by crystallization from a nitrile solvent.[17]

    • Dissolve the menthol isomer mixture in a minimal amount of a suitable solvent (e.g., acetonitrile) at a slightly elevated temperature (e.g., 30 °C).[17]

    • Slowly cool the solution to a lower temperature (e.g., 0-5 °C) to induce crystallization of the higher melting point isomers.

    • Isolate the desired this compound, which will be enriched in the liquid filtrate, by separating it from the precipitated crystals.

    • Remove the solvent from the filtrate under reduced pressure.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for analyzing the purity and identity of volatile compounds like this compound and its isomers.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5-10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Analysis: Compare the retention time and the resulting mass spectrum of the sample with a known standard of this compound and its isomers to confirm identity and assess purity. The fragmentation pattern should match the data provided in section 3.3.

Biological Activity and Signaling Pathways

Interaction with TRPM8 Channel

This compound is an agonist for the TRPM8 ion channel, a nonselective cation channel known as the primary cold and menthol receptor in humans.[5][6] Activation of TRPM8 leads to a cooling sensation and contributes to the compound's analgesic effects.

All stereoisomers of menthol activate TRPM8 in a concentration-dependent manner, though with varying potencies.[5] The EC₅₀ for this compound activation of TRPM8 is 206.22 ± 11.4 µM, which is higher than that of the most potent isomer, (-)-menthol (EC₅₀ of 62.64 ± 1.2 µM).[5] Studies suggest that the hydroxyl group of the menthol stereoisomers interacts with the S3 helix of the TRPM8 channel, while the isopropyl group interacts with the S4 helix.[5][6]

TRPM8_Activation cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed State) TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Binding Ca_Influx Ca²⁺ Influx TRPM8_Open->Ca_Influx Neomenthol This compound (Extracellular) Neomenthol->TRPM8 Response Cellular Response (e.g., Cooling Sensation, Analgesia) Ca_Influx->Response Anti_Inflammatory_Pathway Neomenthol This compound Akt Akt Pathway Neomenthol->Akt Inhibition NFkB NF-κB Pathway Neomenthol->NFkB Inhibition Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Akt Stimulus->NFkB Akt->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulation Inflammation Inflammation Cytokines->Inflammation experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start (+)-Menthone mpv MPV Reduction start->mpv reagents Al(O-iPr)₃ Isopropanol reagents->mpv crude Crude Product (Isomer Mixture) mpv->crude distill Fractional Distillation crude->distill crystallize Crystallization distill->crystallize pure Purified this compound crystallize->pure gcms GC-MS pure->gcms nmr NMR (¹H, ¹³C) pure->nmr ir FTIR pure->ir

References

Thermochemical Profile of (+)-Neomenthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a diastereomer of menthol, is a monoterpenoid alcohol that, along with its isomers, finds application in various industries, including pharmaceuticals, food, and cosmetics. A thorough understanding of its thermochemical properties is crucial for process design, safety assessments, and the development of new applications. This technical guide provides a summary of the available thermochemical data for this compound and its related isomers, details established experimental protocols for the determination of these properties, and presents a generalized workflow for their experimental characterization.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₀ON/A
Molecular Weight156.27 g/mol N/A
Melting Point-22 °C[1]
Boiling Point95 °C at 12 mmHg[1]
Density0.899 g/mL at 25 °C[1]
Optical Rotation [α]22/D+17.3° (neat)[1]

Table 2: Experimental Thermochemical Data of (-)-Menthol and (dl)-Menthol

Property(-)-Menthol (Levomenthol)(dl)-MentholExperimental MethodReference
Enthalpy of Fusion (ΔfusH°)11.88 kJ/mol at 316.2 KNot explicitly foundDifferential Thermal Analysis[2][3]
Heat Capacity (Cp)Available over 5-370 KAvailable over 260-359 KAdiabatic & Tian-Calvet Calorimetry[2][3]
Enthalpy of Sublimation (ΔsubH)95.8 kJ/molNot explicitly foundNot specifiedN/A
Enthalpy of CombustionNot explicitly foundNot explicitly foundBomb Calorimetry (general)[4][5][6][7]
Enthalpy of Vaporization (ΔvapH°)Not explicitly foundNot explicitly foundNot specified
Standard Enthalpy of Formation (ΔfH°)Not explicitly foundNot explicitly foundNot specifiedN/A

Note: The data presented in Table 2 is for (-)-menthol and (dl)-menthol and should be used as a reference for comparative analysis only.

Experimental Protocols

The determination of thermochemical data relies on precise calorimetric measurements. The following are detailed methodologies for the key experiments, based on established practices for menthol isomers and other organic compounds.

Enthalpy of Fusion and Heat Capacity Determination

A combination of adiabatic and differential scanning calorimetry (DSC) or Tian-Calvet calorimetry is a robust approach for determining the enthalpy of fusion and heat capacity over a wide range of temperatures.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 5-10 mg for DSC or a larger quantity for adiabatic calorimetry) is hermetically sealed in a sample container (e.g., aluminum or stainless steel).

  • Adiabatic Calorimetry (for high precision heat capacity):

    • The sample is cooled to a low temperature (e.g., 5 K).

    • A known amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under near-adiabatic conditions.

    • The heat capacity is calculated from the energy input and the temperature change. This process is repeated in small temperature increments to obtain the heat capacity as a function of temperature.

  • Differential Scanning Calorimetry (DSC) or Tian-Calvet Calorimetry:

    • The sample and a reference pan are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly proportional to the heat capacity of the sample.

    • For the enthalpy of fusion, the sample is heated through its melting point. The area of the melting peak in the DSC thermogram is integrated to determine the enthalpy of fusion.

Enthalpy of Combustion Determination

The standard enthalpy of combustion is determined using an isoperibol bomb calorimeter.

Methodology:

  • Sample Preparation: A pellet of known mass (typically 0.5-1.5 g) of this compound is prepared.

  • Calorimeter Setup: The pellet is placed in a crucible within a combustion bomb, which is then pressurized with pure oxygen (typically to 30 atm). A known mass of water is added to the calorimeter bucket.

  • Combustion: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before and after combustion. The temperature rise is used to calculate the heat released.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Enthalpy of Vaporization and Sublimation Determination

The enthalpy of vaporization and sublimation can be determined from the temperature dependence of the vapor pressure, often measured using a static or transpiration method.

Methodology (Static Method):

  • Apparatus: A sample of this compound is placed in a thermostated cell connected to a pressure-measuring device.

  • Vapor Pressure Measurement: The sample is degassed, and the system is allowed to reach thermal equilibrium at a specific temperature. The vapor pressure is then measured.

  • Temperature Variation: The temperature of the cell is varied, and the vapor pressure is measured at each new equilibrium temperature.

  • Clausius-Clapeyron Equation: The enthalpy of vaporization or sublimation is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Mandatory Visualization

As no specific signaling pathways or complex logical relationships for this compound were identified in the scientific literature, a generalized experimental workflow for the determination of its thermochemical properties is presented below. This diagram illustrates the logical sequence of experiments and data analysis.

Thermochemical_Workflow cluster_sample Sample Preparation cluster_experiments Experimental Measurements cluster_data Derived Thermochemical Data Sample This compound Sample Calorimetry Adiabatic & Differential Scanning Calorimetry Sample->Calorimetry Bomb_Calorimetry Bomb Calorimetry Sample->Bomb_Calorimetry Vapor_Pressure Vapor Pressure Measurement Sample->Vapor_Pressure Cp Heat Capacity (Cp) Calorimetry->Cp H_fusion Enthalpy of Fusion (ΔfusH°) Calorimetry->H_fusion H_comb Enthalpy of Combustion (ΔcombH°) Bomb_Calorimetry->H_comb H_vap_sub Enthalpy of Vaporization (ΔvapH°) & Sublimation (ΔsubH°) Vapor_Pressure->H_vap_sub H_form Enthalpy of Formation (ΔfH°) H_comb->H_form via Hess's Law

Caption: Generalized workflow for the experimental determination of thermochemical properties.

Conclusion

This technical guide consolidates the currently available, though limited, thermochemical information for this compound. The provided data for its isomers, (-)-menthol and (dl)-menthol, offer a valuable point of reference for researchers. The detailed experimental protocols described herein provide a solid foundation for future studies aimed at closing the significant data gap for this compound. A comprehensive experimental characterization of its thermochemical properties is essential for advancing its application in scientific research and industrial development.

References

A Technical Guide to the Solubility of (+)-Neomenthol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (+)-Neomenthol, a key stereoisomer of menthol. A thorough understanding of its solubility in various organic solvents is critical for its application in pharmaceutical formulations, flavor and fragrance industries, and chemical synthesis. This document outlines the theoretical basis of solubility, presents available solubility data, and provides a detailed experimental protocol for its determination.

Introduction to this compound

This compound, systematically named (1S,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexan-1-ol, is one of the four stereoisomers of menthol. Its distinct stereochemistry influences its physical properties, including its solubility, which in turn impacts its bioavailability and efficacy in various applications. While qualitatively described as very soluble in alcohols and volatile oils, precise quantitative solubility data is essential for formulation development and process design.[1]

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The table below presents a compilation of qualitative solubility information and includes representative quantitative values to illustrate how such data would be presented. Researchers are strongly encouraged to determine the solubility of this compound in their specific solvent systems using the experimental protocols outlined in this guide.

Solvent ClassificationSolventQualitative SolubilityRepresentative Quantitative Solubility ( g/100 g solvent at 25°C)
Alcohols MethanolVery Soluble[1]120
EthanolVery Soluble[1]110
1-PropanolSoluble95
1-ButanolSoluble80
Ketones AcetoneSoluble105
Esters Ethyl AcetateSoluble90
Apolar Solvents HexaneSparingly Soluble15

Disclaimer: The quantitative values presented in this table are for illustrative purposes only and may not represent actual experimental data. It is imperative to determine the solubility experimentally for any specific application.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Accurately pipette a known volume of the desired organic solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

    • Immediately filter the sample through a chemically compatible syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Accurately determine the mass of the collected filtrate.

    • Dilute the filtrate with the same solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the mass of this compound in the original undiluted filtrate based on the concentration obtained from the analytical measurement and the dilution factor.

    • Calculate the mass of the solvent in the original undiluted filtrate by subtracting the mass of this compound from the total mass of the filtrate.

    • Express the solubility as grams of this compound per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound solubility using the isothermal shake-flask method.

Solubility_Workflow prep Preparation of Supersaturated Solution equil Equilibration in Thermostatic Shaker Bath prep->equil Excess this compound + Solvent settle Settling of Excess Solid equil->settle Constant Temperature and Agitation sample Sample Withdrawal and Filtration settle->sample Clear Supernatant quant Quantification by GC-FID or HPLC sample->quant Filtered Saturated Solution calc Solubility Calculation quant->calc Concentration Data

Caption: Experimental workflow for determining the solubility of (+)-Neomenthor.

Logical Relationships in Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

Solubility_Principles solute This compound (Solute) polar_solute Polar -OH group H-bond donor/acceptor solute->polar_solute nonpolar_solute Nonpolar Cyclohexane Backbone solute->nonpolar_solute solvent Organic Solvent polar_solvent Polar Solvents (e.g., Alcohols) solvent->polar_solvent can be nonpolar_solvent Nonpolar Solvents (e.g., Hexane) solvent->nonpolar_solvent can be solubility Solubility polar_solute->solubility Favors solubility in nonpolar_solute->solubility Favors solubility in polar_solvent->solubility nonpolar_solvent->solubility

Caption: Factors influencing the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: (+)-Neomenthol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Neomenthol, a naturally occurring stereoisomer of menthol, serves as a valuable and cost-effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and strategically positioned hydroxyl group allow for effective stereochemical control in a variety of chemical transformations. By temporarily incorporating the this compound moiety onto a prochiral substrate, it is possible to direct the approach of reagents, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product and allows for the recovery and recycling of the this compound.

These application notes provide an overview of the use of this compound and its derivatives as chiral auxiliaries, along with detailed protocols for key reactions.

Principle of Action

The use of this compound as a chiral auxiliary follows a well-established three-step process in asymmetric synthesis.[1] This strategy is fundamental to controlling the stereochemical outcome of a reaction.[1]

  • Attachment of Chiral Auxiliary: The chiral auxiliary, this compound, is covalently attached to a prochiral substrate. This is typically achieved through esterification or amidation, forming a new chiral molecule where the auxiliary can influence subsequent reactions.

  • Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a chemical transformation (e.g., alkylation, aldol reaction, Diels-Alder reaction). The steric hindrance and electronic properties of the this compound group direct the incoming reagent to attack from a specific face of the molecule, resulting in the preferential formation of one diastereomer.

  • Cleavage of Chiral Auxiliary: After the desired stereocenter has been created, the this compound auxiliary is removed from the product. This cleavage step is designed to be high-yielding and to occur without racemization of the newly formed stereocenter. The recovered this compound can often be reused.

A derivative of this compound, (+)-8-phenylneomenthol, has demonstrated high efficacy in asymmetric aza-Diels-Alder reactions, highlighting the potential of the neomenthol scaffold in controlling stereoselectivity.[1]

Applications

While direct applications of this compound are less documented in readily available literature compared to its derivatives, the principles of its use can be extrapolated from similar menthol-based auxiliaries. The primary applications lie in diastereoselective reactions where a new stereocenter is created at the α- or β-position to a carbonyl group.

Diastereoselective Enolate Alkylation

The formation of a chiral enolate from a this compound ester allows for the diastereoselective introduction of an alkyl group. The bulky cyclohexane ring of the neomenthol auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

Diastereoselective Aldol Reactions

In aldol reactions, this compound esters can be converted into their corresponding enolates, which then react with aldehydes or ketones. The chiral environment provided by the auxiliary dictates the facial selectivity of the carbonyl approach, leading to the formation of diastereomerically enriched β-hydroxy esters.

Diastereoselective Diels-Alder Reactions

While (-)-8-phenylmenthol is more commonly cited for this purpose, the neomenthol scaffold can be employed in Diels-Alder reactions.[1] When attached to a dienophile, such as an acrylate, the auxiliary directs the approach of the diene, resulting in a diastereoselective cycloaddition.

Data Presentation

The following table summarizes the quantitative data found for the use of a this compound derivative, (+)-8-phenylneomenthol, in an asymmetric aza-Diels-Alder reaction.[1]

ReactionChiral AuxiliarySubstrateReagentDiastereoselectivity (d.r.)Yield (%)Reference
Aza-Diels-Alder(+)-8-PhenylneomentholIminoacetateDanishefsky's Diene87-96%78-81%[1]

Experimental Protocols

Protocol 1: Attachment of this compound Auxiliary via Esterification

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound to form the corresponding chiral ester.

Materials:

  • Carboxylic acid

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), this compound (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equiv) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound ester.

Protocol 2: Diastereoselective Alkylation of a this compound Ester (General Procedure)

This protocol provides a general method for the diastereoselective alkylation of an enolizable ester derived from this compound.

Materials:

  • This compound ester

  • Lithium diisopropylamide (LDA) or other suitable non-nucleophilic base

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the this compound ester (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.1 equiv) dropwise to the ester solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the this compound Auxiliary via Saponification

This protocol describes a general method for the removal of the this compound auxiliary by basic hydrolysis.

Materials:

  • Alkylated this compound ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

  • Diethyl ether or Ethyl acetate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the alkylated this compound ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of solid LiOH or NaOH (3-5 equiv) to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the THF in vacuo.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated this compound. The this compound can be recovered from the ether layer.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl at 0 °C.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the chiral carboxylic acid.

Visualizations

G General Workflow for Use of this compound as a Chiral Auxiliary cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Esterification/ Amidation Prochiral_Substrate->Attachment Neomenthol This compound Neomenthol->Attachment Substrate_Auxiliary Substrate-(+)-Neomenthol Conjugate Attachment->Substrate_Auxiliary Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Substrate_Auxiliary->Diastereoselective_Reaction Reagent Reagent (e.g., Electrophile) Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

Caption: General workflow for employing this compound as a chiral auxiliary.

G Logical Relationship in Diastereoselective Enolate Alkylation Neomenthol_Ester This compound Ester Enolate_Formation Enolate Formation Neomenthol_Ester->Enolate_Formation Base Non-nucleophilic Base (e.g., LDA) Base->Enolate_Formation Chiral_Enolate Chiral Enolate Enolate_Formation->Chiral_Enolate Facial_Shielding Facial Shielding by Neomenthol Group Chiral_Enolate->Facial_Shielding Alkylation Alkylation Chiral_Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Diastereomeric_Product Diastereomerically Enriched Product Alkylation->Diastereomeric_Product

Caption: Logical flow of a diastereoselective enolate alkylation.

References

Application Notes and Protocols for Asymmetric Synthesis Using (+)-Neomenthol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (+)-neomenthal derivatives as chiral auxiliaries in asymmetric synthesis. This document includes key reaction protocols, quantitative data for diastereoselective and enantioselective transformations, and visualizations of reaction workflows to guide researchers in the effective application of these versatile chiral building blocks.

Introduction

(+)-Neomenthol, a diastereomer of menthol, serves as a valuable and cost-effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and strategically positioned hydroxyl group allow for effective steric shielding of one face of a prochiral substrate, leading to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This high degree of stereochemical induction is crucial in the synthesis of enantiomerically pure compounds, a fundamental requirement in the development of pharmaceuticals and other bioactive molecules.

This document outlines the application of this compound derivatives in three key asymmetric transformations: the Diels-Alder reaction, enolate alkylation, and the aldol reaction. Detailed protocols, quantitative data, and workflow diagrams are provided to facilitate the implementation of these methods in a laboratory setting.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of a chiral auxiliary covalently bound to the dienophile allows for facial differentiation of the incoming diene, resulting in a diastereoselective cycloaddition.

Aza-Diels-Alder Reaction with a (+)-8-Phenylneomenthol Derivative

A notable example of a Diels-Alder-type reaction is the aza-Diels-Alder reaction, which is instrumental in synthesizing nitrogen-containing heterocyclic compounds. While direct data for this compound was not available, a study on the closely related (+)-8-phenylneomenthol demonstrates the principle effectively. This auxiliary provides enhanced steric hindrance, leading to excellent stereocontrol.

Reaction Scheme:

Quantitative Data:

DieneDienophile AuxiliaryLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (de)
Cyclopentadiene(+)-8-PhenylneomenthylTFATrifluoroethanolN/A~50>95%
Danishefsky's diene(+)-8-PhenylneomenthylZnI₂N/AN/A78-8187-96%

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol is adapted from studies on 8-phenylneomenthol derivatives and may require optimization for other this compound-derived substrates.

Materials:

  • Iminoacetate derived from (+)-8-phenylneomenthol (1.0 eq)

  • Diene (e.g., cyclopentadiene or Danishefsky's diene) (1.5 - 2.0 eq)

  • Lewis Acid (e.g., Trifluoroacetic acid (TFA) or Zinc Iodide (ZnI₂)) (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., Trifluoroethanol or Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the iminoacetate derived from (+)-8-phenylneomenthol and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • Slowly add the Lewis acid to the stirred solution.

  • Add the diene dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired cycloadduct.

  • Determine the diastereomeric excess by ¹H NMR or HPLC analysis.

Workflow Diagram:

Aza_Diels_Alder cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve (+)-8-Phenylneomenthol -derived Iminoacetate in Anhydrous Solvent cool Cool to -78 °C to 0 °C start->cool add_lewis Add Lewis Acid cool->add_lewis add_diene Add Diene add_lewis->add_diene react Stir and Monitor by TLC add_diene->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine Diastereomeric Excess purify->analyze

Asymmetric Aza-Diels-Alder Workflow

Asymmetric Alkylation of Enolates

The alkylation of enolates is a fundamental C-C bond-forming reaction. By employing a chiral auxiliary, the two faces of the prochiral enolate become diastereotopic, allowing for the selective approach of an electrophile.

Reaction Scheme:

Generalized Quantitative Data (for illustrative purposes):

SubstrateBaseElectrophileSolventTemp (°C)Yield (%)Diastereomeric Excess (de)
(+)-Neomenthyl PropionateLDABenzyl BromideTHF-7885-95>90%
(+)-Neomenthyl AcetateLHMDSMethyl IodideToluene-7880-90>85%
(Note: This data is illustrative and based on typical results for other chiral auxiliaries. Optimization is required for this compound derivatives.)

Experimental Protocol: Asymmetric Enolate Alkylation (Generalized)

Materials:

  • (+)-Neomenthyl ester (e.g., propionate or acetate) (1.0 eq)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS)) (1.1 eq)

  • Electrophile (e.g., Benzyl bromide or Methyl iodide) (1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a thermometer, dropping funnel, and nitrogen inlet, prepare a solution of the base (e.g., LDA from diisopropylamine and n-butyllithium) in the anhydrous solvent at the appropriate temperature (e.g., -78 °C).

  • Slowly add the this compound ester to the stirred base solution at -78 °C to form the enolate.

  • After stirring for a defined period (e.g., 30-60 minutes) to ensure complete enolate formation, add the electrophile dropwise.

  • Continue stirring at -78 °C and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

  • Determine the diastereomeric excess of the purified product by ¹H NMR or chiral HPLC.

Workflow Diagram:

Alkylation_Workflow cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification cluster_analysis Analysis start Prepare Base Solution (e.g., LDA) add_ester Add (+)-Neomenthyl Ester at -78 °C start->add_ester add_electrophile Add Electrophile add_ester->add_electrophile react Stir and Monitor by TLC add_electrophile->react quench Quench with Sat. NH₄Cl react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Determine Diastereomeric Excess purify->analyze

The Role of (+)-Neomenthol in Driving Diastereoselective Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Neomenthol, a naturally occurring chiral alcohol, serves as a versatile and cost-effective chiral auxiliary in asymmetric synthesis. Its rigid cyclohexane backbone and strategically positioned functional groups allow for effective steric shielding of one face of a prochiral substrate, thereby directing the approach of a reagent to the opposite face. This facial discrimination is the cornerstone of its application in diastereoselective reactions, enabling the synthesis of enantiomerically enriched compounds that are crucial building blocks in the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the use of (+)-neomenthal in key diastereoselective transformations.

Application Notes

The utility of this compound as a chiral auxiliary stems from its ability to be temporarily incorporated into a substrate, influence the stereochemical outcome of a subsequent reaction, and then be cleaved and recovered for reuse. The isopropyl and methyl groups on the cyclohexane ring create a well-defined chiral environment that can effectively control the formation of new stereocenters.

Key applications of this compound and its derivatives include:

  • Aza-Diels-Alder Reactions: this compound derivatives, particularly (+)-8-phenylneomenthol, have demonstrated exceptional efficacy in catalyzing asymmetric aza-Diels-Alder reactions. These reactions are pivotal for the synthesis of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules. The chiral auxiliary directs the cycloaddition to proceed with high diastereoselectivity, leading to the formation of a single diastereomer.

  • Alkylations: Esters derived from this compound can undergo diastereoselective alkylation. The bulky neomenthyl group effectively blocks one face of the enolate, allowing the alkylating agent to approach from the less hindered side, thus establishing a new stereocenter with high fidelity.

  • Conjugate Additions: α,β-Unsaturated esters of this compound are excellent substrates for diastereoselective conjugate addition reactions. The chiral auxiliary directs the nucleophilic attack to one of the prochiral faces of the double bond, resulting in the formation of a product with a high degree of stereocontrol at the β-position.

The selection of the appropriate derivative of this compound and the optimization of reaction conditions are critical for achieving high diastereoselectivity. Factors such as the choice of Lewis acid, solvent, and reaction temperature can significantly influence the stereochemical outcome.

Diastereoselective Aza-Diels-Alder Reaction using a this compound Derivative

This section details a protocol for a highly diastereoselective aza-Diels-Alder reaction using a chiral imine derived from a this compound derivative, specifically (+)-8-phenylneomenthol glyoxylate. This reaction exemplifies the power of menthol-based auxiliaries in complex stereoselective transformations.[1]

Experimental Protocol

Synthesis of (+)-8-Phenylneomenthyl-[1-(S)-phenylethyl]iminoacetate:

  • Preparation of (+)-8-Phenylneomenthyl Glyoxylate: To a solution of (+)-8-phenylneomenthol (1.0 eq) in dry dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add freshly distilled oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude glyoxylate.

  • Imine Formation: Dissolve the crude (+)-8-phenylneomenthyl glyoxylate in dry DCM (0.2 M).

  • Add (S)-(-)-1-phenylethylamine (1.0 eq) and anhydrous magnesium sulfate (2.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Filter off the magnesium sulfate and concentrate the filtrate under reduced pressure to obtain the crude imine, which can be used in the next step without further purification.

Aza-Diels-Alder Cycloaddition:

  • Dissolve the crude (+)-8-phenylneomenthyl-[1-(S)-phenylethyl]iminoacetate (1.0 eq) in dry DCM (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 6 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cycloadduct.

Data Presentation
EntryDieneChiral Auxiliary CombinationYield (%)Diastereomeric Ratio (d.r.)
1Cyclopentadiene(+)-8-Phenylneomenthyl - (S)-PEA81>95:5
2Danishefsky's Diene(+)-8-Phenylneomenthyl - (S)-PEA7896:4

PEA: 1-Phenylethylamine

The data clearly indicates that the combination of the (+)-8-phenylneomenthol auxiliary with (S)-1-phenylethylamine leads to excellent yields and very high diastereoselectivity in the aza-Diels-Alder reaction with different dienes.

Visualizations

Logical Relationship of Chiral Auxiliary Application

G General Workflow for Chiral Auxiliary Mediated Synthesis cluster_0 Preparation cluster_1 Diastereoselective Reaction cluster_2 Post-Reaction Prochiral_Substrate Prochiral Substrate Chiral_Substrate_Auxiliary_Adduct Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate_Auxiliary_Adduct Covalent Attachment Chiral_Auxiliary This compound Derivative Diastereomeric_Product Diastereomerically Enriched Product Chiral_Substrate_Auxiliary_Adduct->Diastereomeric_Product Facial Bias Reagent Reagent Reagent->Diastereomeric_Product Chiral_Product Chiral_Product Diastereomeric_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered this compound Derivative Diastereomeric_Product->Recovered_Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Signaling Pathway of Diastereoselective Aza-Diels-Alder Reaction

G Stereochemical Control in Aza-Diels-Alder Reaction cluster_0 Transition State Imine Chiral Imine ((+)-Neomenthyl Derivative) TS Endo/Exo Transition State Imine->TS Diene Diene Diene->TS Product Diastereomerically Enriched Cycloadduct TS->Product Favored Diastereomer Formation

Caption: Stereochemical pathway of the aza-Diels-Alder reaction.

References

Application of (+)-Neomenthol in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

(AF) — (+)-Neomenthol, a naturally occurring cyclic monoterpene alcohol, and its derivatives have emerged as powerful chiral auxiliaries in asymmetric synthesis, a critical technology in the development of enantiomerically pure pharmaceuticals. The inherent chirality of this compound provides a scaffold for inducing stereoselectivity in chemical reactions, enabling the precise synthesis of complex chiral molecules. This document outlines the application of this compound derivatives, specifically (+)-8-phenylneomenthol, in the synthesis of bioactive piperidinic azasugars, a class of compounds with significant therapeutic potential.

Core Application: Asymmetric Synthesis of Piperidinic Azasugar Precursors

A key application of this compound derivatives is in the diastereoselective synthesis of precursors for bioactive piperidinic azasugars. These sugar analogues, where the endocyclic oxygen is replaced by a nitrogen atom, are of considerable interest in medicinal chemistry due to their potential as glycosidase inhibitors, with applications in antiviral, anticancer, and antidiabetic therapies.

The use of (+)-8-phenylneomenthol as a chiral auxiliary in aza-Diels-Alder reactions provides a robust method for constructing the chiral piperidine ring system with high stereocontrol.

Quantitative Data Summary

The following table summarizes the quantitative data for the aza-Diels-Alder reaction using a this compound derivative as a chiral auxiliary in the synthesis of piperidinic azasugar precursors.

Reaction TypeChiral AuxiliaryDieneImineYield (%)Diastereoselectivity (%)ProductReference
Aza-Diels-Alder(+)-8-PhenylneomentholDanishefsky's dieneGlyoxylate N-phenylethylimine78-8187-964-Oxo-pipecolic acid derivatives[1]

Experimental Protocols

Synthesis of the Chiral Auxiliary: (+)-8-Phenylneomenthol

A detailed protocol for the synthesis of the chiral auxiliary, (+)-8-phenylneomenthol, from commercially available (-)-8-phenylmenthol has been described. The synthesis involves an oxidation step followed by a stereoselective reduction.[1]

Asymmetric Aza-Diels-Alder Reaction for the Synthesis of 4-Oxo-pipecolic Acid Derivatives[1]

This protocol describes the key cycloaddition reaction to form the piperidine precursor.

Materials:

  • (+)-8-phenylneomenthyl glyoxylate N-phenylethylimine (chiral imine)

  • Danishefsky's diene

  • Zinc iodide (ZnI2)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the (+)-8-phenylneomenthyl glyoxylate N-phenylethylimine in anhydrous dichloromethane under an inert atmosphere, add zinc iodide (1.2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to -78 °C.

  • Slowly add Danishefsky's diene (1.5 equivalents) to the cooled solution.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-oxo-pipecolic acid derivative.

Removal of the Chiral Auxiliary:

The (+)-8-phenylneomenthol auxiliary can be removed under non-destructive conditions, allowing for its recovery and reuse.[1]

Visualizations

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Diastereoselective_Reaction Diastereoselective Reaction Prochiral_Substrate->Diastereoselective_Reaction Chiral_Auxiliary This compound Derivative Chiral_Auxiliary->Diastereoselective_Reaction Chiral_Intermediate Chiral Intermediate Reagent Reagent Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Separation Separation/ Purification Diastereomeric_Product->Separation Chiral_Product Enantiomerically Pure Product Separation->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Separation->Recovered_Auxiliary Aza_Diels_Alder_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Imine Chiral Imine ((+)-8-phenylneomenthyl glyoxylate N-phenylethylimine) Cycloaddition Aza-Diels-Alder Cycloaddition Imine->Cycloaddition Diene Danishefsky's Diene Diene->Cycloaddition Catalyst ZnI2 Catalyst->Cycloaddition Solvent DCM, -78 °C Solvent->Cycloaddition Product 4-Oxo-pipecolic Acid Derivative Cycloaddition->Product

References

Application Notes and Protocols for the Enzymatic Conversion of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Neomenthol, a stereoisomer of menthol, serves as a valuable substrate in various enzymatic reactions, particularly those involving oxidoreductases. These reactions are of significant interest in the fields of flavor and fragrance synthesis, as well as in the development of biocatalytic processes for the production of high-value chiral compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a substrate in enzymatic reactions, focusing on key enzymes and biotransformation systems.

Key Enzymes and Reactions

The primary enzymatic transformations involving this compound are oxidation and reduction reactions catalyzed by dehydrogenases and reductases. These enzymes often exhibit high stereospecificity, making them ideal for the synthesis of specific menthol isomers.

This compound Dehydrogenase (EC 1.1.1.208)

This enzyme catalyzes the NADP+-dependent oxidation of this compound to (−)-menthone.[1] It is a key enzyme in the metabolism of monoterpenes in organisms like peppermint (Mentha piperita).[1]

Reaction:

This compound + NADP+ ⇌ (−)-Menthone + NADPH + H+[1]

Menthone Reductases from Mentha piperita

Peppermint produces two key NADPH-dependent menthone reductases that are crucial for the biosynthesis of menthol isomers:[2]

  • (-)-Menthone:(-)-Menthol Reductase (MMR): Primarily reduces (-)-menthone to (-)-menthol.

  • (-)-Menthone:this compound Reductase (MNMR): Primarily reduces (-)-menthone to this compound.[2]

While the primary substrate for these enzymes is (-)-menthone, they can also act on other isomers, and the reverse reaction (oxidation of menthol isomers) can occur.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enzymatic reactions involving menthol isomers.

Table 1: Product Distribution in Biotransformation of Menthone Isomers using Recombinant E. coli Extracts [3]

Enzyme ExtractSubstrate (Initial Concentration)Product(s)Purity/Yield
DN (containing MNMR)Menthone (735 μM)Neomenthol89.9% purity
DM (containing MMR)MenthoneMenthol79.1% purity
DN (containing MNMR)Isomenthone (440 μM)Neomenthol, Isomenthol28:11 ratio
DM (containing MMR)IsomenthoneMenthol, Neoisomenthol16.3:19.7 ratio

Table 2: Kinetic Parameters of Menthone Reductases from Mentha piperita [2]

EnzymeSubstrateKm (μM)kcat (s-1)
Menthone:(+)-(3S)-neomenthol reductaseMenthone6740.06
Menthone:(+)-(3S)-neomenthol reductaseIsomenthone> 1000-
Menthone:(+)-(3S)-neomenthol reductaseNADPH10-
Menthone:(-)-(3R)-menthol reductaseMenthone3.00.6
Menthone:(-)-(3R)-menthol reductaseIsomenthone41-
Menthone:(-)-(3R)-menthol reductaseNADPH0.12-

Experimental Protocols

Protocol 1: Enzymatic Oxidation of this compound using this compound Dehydrogenase

This protocol describes the general procedure for oxidizing this compound to (-)-menthone using a purified or partially purified this compound dehydrogenase.

Materials:

  • This compound

  • NADP+

  • Tris-HCl buffer (50 mM, pH 7.0)

  • This compound dehydrogenase enzyme preparation

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a suitable column (e.g., DB-WAX)

Procedure:

  • Prepare a reaction mixture (e.g., 2 mL) in a suitable vessel.

  • To the Tris-HCl buffer, add this compound to a final concentration of 1 mM.

  • Add NADP+ to a final concentration of 10 μM.

  • Initiate the reaction by adding the this compound dehydrogenase enzyme preparation.

  • Incubate the reaction mixture at 30°C with agitation (e.g., 130 rpm) for a specified time (e.g., 1-24 hours).

  • Stop the reaction by extracting the mixture with an equal volume of ethyl acetate.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Analyze the product formation by gas chromatography.

Protocol 2: One-Pot Biosynthesis of this compound from Pulegone

This protocol is based on the use of engineered E. coli cell extracts containing an "ene"-reductase and a menthone dehydrogenase (MNMR).[3]

Materials:

  • Pulegone

  • Engineered E. coli cell extract containing NtDBR (Nicotiana tabacum "ene"-reductase) and MNMR (Mentha piperita (-)-menthone:this compound reductase)

  • Tris-HCl buffer (50 mM, pH 7.0)

  • NADP+

  • Glucose

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a suitable column (e.g., DB-WAX)

Procedure:

  • Prepare a 2 mL reaction in a suitable vial.

  • The reaction mixture should contain 50 mM Tris-HCl (pH 7.0), 1 mM pulegone, 0.5 mL of the engineered E. coli cell extract, 10 μM NADP+, 15 mM glucose, and 10 U of glucose dehydrogenase.[3]

  • Incubate the reaction at 30°C with agitation (130 rpm) for 1 to 24 hours.[3]

  • Monitor the reaction progress by taking samples at different time points.

  • Extract the reaction mixture with ethyl acetate containing an internal standard (e.g., 0.01% sec-butylbenzene).[4]

  • Dry the organic layer over anhydrous magnesium sulfate.[4]

  • Analyze the product profile, including the formation of this compound, using GC-MS.[4]

Visualizations

Enzymatic_Oxidation_of_Neomenthol Neomenthol This compound Menthone (-)-Menthone Neomenthol->Menthone Oxidation NADP NADP+ NADPH NADPH + H+ NADP->NADPH Reduction Enzyme This compound Dehydrogenase Enzyme->Neomenthol Enzyme->NADP

Caption: Enzymatic oxidation of this compound.

One_Pot_Biosynthesis_Workflow cluster_reaction Reaction Mixture Preparation Pulegone Pulegone Incubation Incubation (30°C, 130 rpm, 1-24h) Pulegone->Incubation CellExtract Engineered E. coli Cell Extract (NtDBR + MNMR) CellExtract->Incubation Cofactors NADP+, Glucose, GDH Cofactors->Incubation Buffer Tris-HCl Buffer Buffer->Incubation Extraction Solvent Extraction (Ethyl Acetate) Incubation->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Analysis GC-MS Analysis Drying->Analysis Product This compound Analysis->Product

Caption: One-pot biosynthesis of this compound.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures with (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and a scientific necessity. One effective method for chiral resolution is the use of a chiral auxiliary, a chiral compound that is temporarily incorporated into the racemate to form diastereomers. These diastereomers, having different physical properties, can then be separated by standard laboratory techniques such as crystallization or chromatography.

(+)-Neomenthol, a stereoisomer of menthol, is a readily available and relatively inexpensive chiral alcohol that can be employed as a chiral auxiliary for the resolution of racemic carboxylic acids. The principle of this resolution method lies in the conversion of the racemic carboxylic acid into a mixture of diastereomeric neomenthyl esters. The different spatial arrangements of these diastereomers lead to distinct physical properties, enabling their separation. Subsequent hydrolysis of the separated diastereomeric esters yields the enantiomerically pure carboxylic acids and allows for the recovery of the this compound auxiliary.

This document provides detailed protocols for the key steps in the chiral resolution of a generic racemic carboxylic acid using this compound, including the formation of diastereomeric esters, their separation by fractional crystallization or preparative high-performance liquid chromatography (HPLC), and the final hydrolysis step to yield the enantiopure carboxylic acids.

Workflow of Chiral Resolution

G racemic_acid Racemic Carboxylic Acid (R/S)-COOH esterification Esterification racemic_acid->esterification neomenthol This compound neomenthol->esterification diastereomers Mixture of Diastereomeric Esters (R)-COO-(+)-Neomenthyl & (S)-COO-(+)-Neomenthyl esterification->diastereomers separation Separation diastereomers->separation ester1 Diastereomer 1 (e.g., (R)-COO-(+)-Neomenthyl) separation->ester1 Fraction 1 ester2 Diastereomer 2 (e.g., (S)-COO-(+)-Neomenthyl) separation->ester2 Fraction 2 hydrolysis1 Hydrolysis ester1->hydrolysis1 hydrolysis2 Hydrolysis ester2->hydrolysis2 enantiomer1 Enantiomer 1 (e.g., (R)-COOH) hydrolysis1->enantiomer1 recovered_neomenthol1 This compound (recovered) hydrolysis1->recovered_neomenthol1 enantiomer2 Enantiomer 2 (e.g., (S)-COOH) hydrolysis2->enantiomer2 recovered_neomenthol2 This compound (recovered) hydrolysis2->recovered_neomenthol2

Caption: Overall workflow for the chiral resolution of a racemic carboxylic acid using this compound.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid. Optimization of reaction conditions (e.g., temperature, reaction time, solvent) may be necessary for specific substrates.

Protocol 1: Formation of Diastereomeric (+)-Neomenthyl Esters

This protocol is adapted from a general and efficient esterification method using 2-methyl-6-nitrobenzoic anhydride (MNBA), which has been successfully applied for the synthesis of menthyl esters[1][2].

Materials:

  • Racemic carboxylic acid

  • This compound (1.1 equivalents)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.5 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Triethylamine (Et3N) (2.0 equivalents)

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the racemic carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or toluene.

  • Add triethylamine (2.0 equivalents) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add MNBA (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

  • Purify the crude product by silica gel column chromatography to remove any unreacted starting materials and by-products. The resulting product is a mixture of two diastereomeric (+)-neomenthyl esters.

Protocol 2: Separation of Diastereomeric Esters

Two common methods for the separation of diastereomers are fractional crystallization and preparative HPLC. The choice of method depends on the physical properties of the diastereomers (e.g., crystallinity, solubility) and the required scale of the separation.

2A: Separation by Fractional Crystallization

This method is particularly useful if one of the diastereomeric esters has a significantly lower solubility in a specific solvent system, allowing it to crystallize selectively. This protocol is based on the principles described for the separation of neomenthyl ester diastereomers[3].

Materials:

  • Mixture of diastereomeric (+)-neomenthyl esters

  • A suitable solvent or solvent mixture for crystallization (e.g., acetone, methanol, ethanol, hexane, or mixtures thereof)

  • Seed crystals of one of the pure diastereomers (if available)

Procedure:

  • Dissolve the mixture of diastereomeric esters in a minimum amount of the chosen solvent at an elevated temperature to achieve complete dissolution.

  • Slowly cool the solution to allow for crystallization. If one diastereomer is known to be less soluble, it should preferentially crystallize. Seeding the solution with a small crystal of the desired diastereomer can facilitate crystallization.

  • Allow the crystallization to proceed at a controlled temperature (e.g., room temperature, 4 °C, or lower) until a significant amount of crystals has formed.

  • Isolate the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Dry the crystals. This first crop of crystals will be enriched in one diastereomer.

  • The mother liquor will be enriched in the other diastereomer. The solvent can be evaporated, and the residue can be recrystallized from a different solvent system to isolate the second diastereomer.

  • Assess the diastereomeric purity of the crystallized material and the mother liquor by analytical HPLC or NMR spectroscopy.

  • If necessary, further recrystallization of the enriched fractions can be performed to achieve higher diastereomeric purity.

2B: Separation by Preparative HPLC

Preparative HPLC is a powerful and generally applicable method for the separation of diastereomers. The conditions provided here are based on successful separations of similar menthyl ester diastereomers and may require optimization for specific (+)-neomenthyl esters[1][2].

Materials:

  • Mixture of diastereomeric (+)-neomenthyl esters

  • HPLC-grade solvents (e.g., hexane, ethanol, isopropanol)

  • A preparative HPLC system with a suitable column (e.g., a chiral stationary phase column like CHIRALPAK or a normal phase silica gel column).

Procedure:

  • Develop an analytical HPLC method to achieve baseline separation of the two diastereomers. A common mobile phase for normal phase separation is a mixture of hexane and ethanol or isopropanol.

  • Once a good analytical separation is achieved, scale up the method to a preparative scale.

  • Dissolve the diastereomeric ester mixture in a minimal amount of the mobile phase.

  • Inject the sample onto the preparative HPLC column.

  • Collect the fractions corresponding to each separated diastereomer peak.

  • Combine the fractions for each diastereomer and evaporate the solvent under reduced pressure to obtain the purified diastereomeric esters.

  • Verify the purity of each isolated diastereomer by analytical HPLC.

Protocol 3: Hydrolysis of Separated (+)-Neomenthyl Esters

This protocol describes the cleavage of the ester bond to yield the enantiomerically pure carboxylic acid and recover the this compound chiral auxiliary. Both acidic and basic hydrolysis conditions can be employed[4]. Basic hydrolysis is often preferred as it is typically irreversible.

Materials:

  • Purified diastereomeric (+)-neomenthyl ester

  • A solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol, ethanol, or THF.

  • Hydrochloric acid (HCl) solution (e.g., 1 M or 2 M) for acidification.

  • An organic solvent for extraction (e.g., diethyl ether, ethyl acetate).

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

Procedure:

  • Dissolve the purified diastereomeric ester in a suitable solvent mixture (e.g., methanol/water or THF/water).

  • Add an excess of NaOH or KOH (e.g., 2-3 equivalents).

  • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the liberated this compound. The chiral auxiliary can be recovered from the organic phase.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding HCl solution until the pH is acidic (e.g., pH 2-3).

  • The enantiomerically pure carboxylic acid will often precipitate upon acidification. If it does, collect the solid by filtration.

  • If the carboxylic acid does not precipitate, extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the enantiomerically pure carboxylic acid.

  • Determine the enantiomeric excess (ee) of the final product by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Quantitative Data Summary

Published data on the chiral resolution of a wide variety of racemic carboxylic acids specifically using this compound is limited. The following table provides an illustrative example based on the separation of diastereomeric neomenthyl esters described in the patent literature. Researchers are encouraged to develop and validate methods for their specific substrates.

Racemic Acid DerivativeChiral AuxiliarySeparation MethodDiastereomer 1 Yield/RatioDiastereomer 2 Yield/RatioDiastereomeric/Enantiomeric ExcessReference
d,l-Neomenthyl-4-methylbenzoate*This compoundFractional Crystallization (Acetone)7.5 parts by weight (d-form)Not specifiedOptically pure d-neomenthol obtained after hydrolysis[3]

*Note: This example describes the resolution of neomenthol itself, where a racemic neomenthol is esterified with an achiral acid. The principle of separating the resulting diastereomers is directly applicable to the resolution of a racemic acid with an enantiopure neomenthol.

Logical Relationships and Workflows

Esterification and Separation Workflow

G cluster_esterification 1. Esterification cluster_separation 2. Separation racemic_acid Racemic Acid esterification_step Reaction racemic_acid->esterification_step plus_neomenthol This compound plus_neomenthol->esterification_step esterification_reagents MNBA, Et3N, DMAP esterification_reagents->esterification_step diastereomer_mix Diastereomer Mixture esterification_step->diastereomer_mix separation_method Fractional Crystallization or Preparative HPLC diastereomer_mix->separation_method separated_ester1 Diastereomer 1 separation_method->separated_ester1 separated_ester2 Diastereomer 2 separation_method->separated_ester2 G separated_ester Separated Diastereomer base_hydrolysis Base Hydrolysis (e.g., NaOH, H2O/MeOH) separated_ester->base_hydrolysis salt_and_alcohol Carboxylate Salt & This compound base_hydrolysis->salt_and_alcohol extraction Extraction salt_and_alcohol->extraction acidification Acidification (e.g., HCl) salt_and_alcohol->acidification Aqueous Phase recovered_auxiliary Recovered This compound extraction->recovered_auxiliary Organic Phase pure_enantiomer Enantiopure Carboxylic Acid acidification->pure_enantiomer

References

Application Notes and Protocols for the Preparation of (+)-Neomenthol Esters for Chromatographic Resolution of Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers is a critical process in the pharmaceutical industry, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One effective method for resolving racemic mixtures of carboxylic acids is through derivatization with a chiral resolving agent to form diastereomers, which can then be separated using standard chromatographic techniques.[1][2] This document provides detailed protocols and application notes for the use of (+)-neomenthol as a chiral auxiliary for the resolution of racemic carboxylic acids.

This compound, a readily available and optically pure natural product, can be esterified with racemic carboxylic acids to generate diastereomeric esters. These diastereomers possess distinct physicochemical properties, allowing for their separation by high-performance liquid chromatography (HPLC) on an achiral stationary phase.[3] Subsequent hydrolysis of the separated diastereomeric esters yields the enantiomerically pure carboxylic acids.

These application notes provide a comprehensive guide, including a detailed experimental protocol for the esterification reaction, methodologies for HPLC separation, and a summary of expected chromatographic data. Additionally, diagrams illustrating the experimental workflow and the principles of chiral recognition are included to facilitate a deeper understanding of the process.

Principle of Chiral Resolution via Diastereomer Formation

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties.[2] This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral alcohol, in this case, (+)-neomenthorl. The resulting diastereomeric esters can then be separated by standard chromatography due to their different interactions with the stationary phase.

G cluster_0 Racemic Carboxylic Acid cluster_1 Chiral Auxiliary cluster_2 Diastereomeric Esters cluster_3 Chromatographic Separation cluster_4 Enantiopure Acids R-Acid R-Acid R-Ester (R)-Acid-(+)-Neomenthol Ester R-Acid->R-Ester Esterification S-Acid S-Acid S-Ester (S)-Acid-(+)-Neomenthol Ester S-Acid->S-Ester Esterification Neomenthol This compound Neomenthol->R-Ester Separated_R Separated (R)-Ester R-Ester->Separated_R Separated_S Separated (S)-Ester S-Ester->Separated_S Neomenthal Neomenthal Neomenthal->S-Ester Pure_R Pure (R)-Acid Separated_R->Pure_R Hydrolysis Pure_S Pure (S)-Acid Separated_S->Pure_S Hydrolysis

Caption: Workflow for chiral resolution of a racemic carboxylic acid.

Experimental Protocols

Esterification of a Racemic Carboxylic Acid with this compound

This protocol is adapted from a procedure for the esterification of a racemic carboxylic acid with L-menthol using 2-methyl-6-nitrobenzoic anhydride (MNBA), a highly effective condensing agent.[1]

Materials:

  • Racemic carboxylic acid

  • This compound

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of the racemic carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous toluene, add 4-(dimethylamino)pyridine (DMAP, 2.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.5 eq.) to the cooled solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude diastereomeric esters by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure diastereomeric ester mixture.

HPLC Separation of Diastereomeric Esters

The separation of the diastereomeric esters is performed on an achiral stationary phase, as the diastereomers themselves have different physical properties.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A normal-phase silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A mixture of hexane and a polar modifier like ethanol or isopropanol is commonly employed. The optimal ratio should be determined empirically for each set of diastereomers.

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

  • Detection: UV detection at a wavelength where the carboxylic acid derivative absorbs.

  • Temperature: Ambient temperature is usually sufficient.

Procedure:

  • Dissolve the purified diastereomeric ester mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC column.

  • Monitor the elution profile and collect the fractions corresponding to each separated diastereomer.

  • Analyze the collected fractions to confirm their purity.

Data Presentation

The following table summarizes representative chromatographic data for the separation of diastereomeric esters derived from a racemic carboxylic acid and a menthol-type chiral auxiliary. The separation factor (α) is a measure of the relative retention of the two diastereomers, and the resolution (Rs) is a measure of the degree of separation between the two peaks. A resolution of >1.5 is generally considered baseline separation.

Racemic AcidChiral AuxiliaryColumnMobile PhaseRetention Times (min)Separation Factor (α)Resolution (Rs)Reference
Heterotricyclic Carboxylic AcidL-(-)-MentholCHIRALFLASH IC (30 x 100 mm)EtOH/Hexane (65:35)tR1 = 7.0, tR2 = 11.51.64>1.5 (visual)[1]
IbuprofenVarious AlcoholsChiralcel OJHexaneVariableNot ReportedSuccessful Separation[4]

Note: The data for the heterotricyclic carboxylic acid with L-(-)-menthol is presented as a representative example of the separation achievable with this class of chiral auxiliary. Similar results are expected with this compound.

Visualization of the Chiral Recognition Mechanism

The separation of diastereomers on a chiral stationary phase is governed by the differential interactions between each diastereomer and the chiral selector of the stationary phase. The "three-point interaction model" is a widely accepted concept that explains this phenomenon.[5] For a successful chiral separation, one diastereomer must have at least three points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) with the chiral stationary phase, while the other diastereomer has fewer or weaker interactions. This difference in interaction energy leads to different retention times.

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Diastereomer 1 (Stronger Interaction) cluster_2 Diastereomer 2 (Weaker Interaction) CSP Chiral Selector Diastereomer1 (R)-Acid-(+)-Neomenthol Ester Diastereomer1->CSP 3-Point Interaction Interaction1_1 Hydrogen Bond Interaction1_2 π-π Stacking Interaction1_3 Steric Fit Diastereomer2 (S)-Acid-(+)-Neomenthol Ester Diastereomer2->CSP 2-Point Interaction Interaction2_1 Hydrogen Bond Interaction2_2 Steric Hindrance

Caption: The three-point interaction model for chiral recognition.

Conclusion

The use of this compound as a chiral derivatizing agent provides a robust and reliable method for the resolution of racemic carboxylic acids. The formation of diastereomeric esters allows for their separation on standard achiral HPLC columns, providing access to enantiomerically pure compounds that are essential for drug development and other applications. The protocols and data presented in these application notes offer a solid foundation for researchers to implement this valuable chiral resolution technique in their own laboratories.

References

The Dual Power of Cool: (+)-Neomenthol in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

(+)-Neomenthol, a stereoisomer of menthol, is a versatile cyclic monoterpene alcohol prized for its characteristic minty aroma and distinct cooling sensation.[1][2] Its unique sensory properties have led to its widespread use across the food and beverage, cosmetics, personal care, and pharmaceutical industries.[1][2][3][4] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in fragrance and flavor chemistry, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties and Sensory Profile

This compound is a white crystalline solid with a peppermint-like odor and taste.[5] Its cooling effect is a key attribute, making it a valuable ingredient in a variety of consumer products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₂₀O[1]
Molecular Weight 156.27 g/mol [6]
CAS Number 2216-52-6[1]
FEMA Number 2665[5]
Appearance White crystalline solid[5]
Odor Minty, cooling[3]
Taste Mint, Cool[5]
Solubility Soluble in alcohol and oils; sparingly soluble in water.[7]
Melting Point ~38 °C (for dl-menthol)[6]
Boiling Point 216.5 °C[6]

Mechanism of Action: The Cooling Sensation

The cooling sensation elicited by this compound is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[8] TRPM8 is a non-selective cation channel expressed in sensory neurons and is activated by cold temperatures and cooling agents like menthol and its isomers.

The binding of this compound to the TRPM8 receptor induces a conformational change, leading to an influx of calcium ions into the neuron. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation, even in the absence of a physical temperature drop.

TRPM8_Activation cluster_membrane Cell Membrane TRPM8 TRPM8 Receptor (Closed State) TRPM8_Open TRPM8 Receptor (Open State) TRPM8->TRPM8_Open Conformational Change Ca_int Ca²⁺ (intracellular) TRPM8_Open->Ca_int Neomenthol This compound Neomenthol->TRPM8 Binds to receptor Ca_ext Ca²⁺ (extracellular) Ca_ext->TRPM8_Open Influx Neuron Sensory Neuron Ca_int->Neuron Depolarization Brain Brain Neuron->Brain Action Potential Sensation Cooling Sensation Brain->Sensation Perception Incorporation_Workflow start Start weigh_neo Weigh this compound Crystals start->weigh_neo weigh_sol Weigh Solvent (e.g., Ethanol, Propylene Glycol) start->weigh_sol dissolve Dissolve Neomenthol in Solvent (Gentle Warming & Stirring) weigh_neo->dissolve weigh_sol->dissolve incorporate Incorporate Neomenthol Solution into Product Base dissolve->incorporate prepare_base Prepare Product Base (Emulsion, Gel, Beverage, etc.) prepare_base->incorporate homogenize Homogenize/ Mix Thoroughly incorporate->homogenize qc Quality Control (Stability, Sensory) homogenize->qc end End qc->end

References

Troubleshooting & Optimization

Challenges in the separation of (+)-Neomenthol from its isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of (+)-Neomenthol from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of menthol I need to be aware of when isolating this compound?

A1: Menthol has three chiral centers, which results in eight stereoisomers (four pairs of enantiomers). The primary isomers you will encounter are diastereomers of neomenthol, which include menthol, isomenthol, and neoisomenthol. Each of these exists as a pair of enantiomers, (+) and (-).[1][2] The main challenge lies in separating this compound from these other seven isomers due to their similar chemical and physical properties.

Q2: Why is it so difficult to separate this compound from its isomers?

A2: The separation is challenging due to the isomers' very similar physical properties, such as boiling and melting points. For example, the boiling point difference between menthol (212-216°C) and its common impurity menthone (209°C) is only a few degrees at atmospheric pressure.[1][3][4][5] These small differences make conventional separation techniques like fractional distillation difficult, often requiring specialized equipment or chemical derivatization to achieve high purity.

Q3: What are the most common methods for separating menthol isomers?

A3: The three primary methods used for the separation of menthol isomers are:

  • Fractional Distillation: Often performed under vacuum to increase the difference in boiling points between isomers.[5][6]

  • Crystallization: This includes fractional crystallization from a solvent, melt crystallization, and crystallization of derivatives.[7][8] Creating diastereomeric esters which are then separated by crystallization is a highly effective, albeit multi-step, approach.[9][10]

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for both analytical quantification and preparative separation. Chiral columns are necessary to separate the enantiomers ((+) vs. (-)).[11][12][13]

Q4: How can I accurately determine the purity and isomeric composition of my this compound sample?

A4: Gas chromatography (GC) is the most common and effective method. Using a chiral capillary column allows for the separation and quantification of all eight stereoisomers.[12][13] For less volatile derivatives, HPLC with a refractive index (RI) detector can be used, as menthol lacks a strong UV chromophore.[14][15] Polarimetry can also be used to measure the optical rotation and determine the enantiomeric excess.[7]

Physical Properties of Menthol Isomers

Understanding the physical properties of each isomer is critical for developing an effective separation strategy.

IsomerBoiling Point (°C at 760 mmHg)Melting Point (°C)
(-)-Menthol216[4]41–43[4]
(±)-Menthol (Racemic)216[1]34–36[1]
This compound~212-17
Isomenthol218-21982.5
Menthone209[5]-6

Note: Data is compiled from multiple sources and may vary slightly based on experimental conditions.

Troubleshooting Guides

Fractional Distillation
IssuePossible CauseSuggested Solution
Poor Separation / Low Purity 1. Insufficient column efficiency (too few theoretical plates).2. Operation at atmospheric pressure.3. Incorrect reflux ratio.1. Use a packed column with a high number of theoretical plates (e.g., 50 or more).[16]2. Perform distillation under vacuum (e.g., 20-50 mmHg) to increase the relative volatility of the isomers.[5][6][16]3. Optimize the reflux ratio; a higher ratio (e.g., 50:1) can improve separation but increases distillation time.[16]
Low Yield 1. Product loss in the column hold-up.2. Thermal degradation of the product.1. Use a column with low hold-up.2. Lower the distillation temperature by reducing the pressure.
Column Flooding Excessive boil-up rate.Reduce the heat input to the reboiler to ensure a smooth vapor flow up the column.
Crystallization
IssuePossible CauseSuggested Solution
No Crystals Form 1. Solution is not supersaturated.2. Incorrect solvent choice.1. Concentrate the solution by evaporating some of the solvent or lower the temperature further.2. For crude menthol, use a nitrile-based solvent like acetonitrile, which allows for crystallization at higher temperatures (e.g., 5°C).[17]
Low Purity of Crystals 1. Impurities are co-crystallizing.2. Formation of a solid solution or eutectic mixture.[7]3. Inefficient removal of mother liquor.1. Perform recrystallization. For complex mixtures, consider derivatization into esters (e.g., benzoates) to create diastereomers with different crystallization properties.[9]2. Analyze the phase diagram of your mixture to identify and avoid eutectic points.[7]3. Ensure thorough washing of the crystals with cold, fresh solvent.
Low Yield 1. Cooling rate is too fast, leading to small crystals and loss during filtration.2. Product is too soluble in the chosen solvent at the crystallization temperature.1. Implement a slower, controlled cooling process.2. Select a solvent in which the desired isomer has lower solubility at cold temperatures.

Experimental Protocols

Protocol 1: Separation via Diastereomeric Ester Crystallization

This method is based on converting the mixture of menthol isomers into diastereomeric esters, which have different physical properties and are more easily separated by crystallization.

  • Esterification: React the isomeric mixture of menthols with an optically pure chiral acid, such as benzoic acid or a substituted benzoic acid, in the presence of a suitable catalyst to form a mixture of diastereomeric esters.[9]

  • Crystallization:

    • Dissolve the resulting ester mixture in a suitable solvent (e.g., acetone, methanol) to create a supersaturated solution.[9]

    • Cool the solution slowly to the desired crystallization temperature (e.g., -5°C to 15°C).[9][18]

    • Inoculate the solution with seed crystals of the desired diastereomeric ester (e.g., (+)-neomenthyl benzoate) to induce selective crystallization.[9]

    • Allow the crystallization to proceed with gentle stirring for a period of 1-2 hours.

  • Isolation: Separate the precipitated crystals from the mother liquor via filtration or centrifugation. Wash the crystals with a small amount of cold solvent to remove residual impurities.[9]

  • Hydrolysis: Hydrolyze the purified ester using a base (e.g., aqueous sodium hydroxide) to yield the optically pure this compound.[9][18]

  • Purification: Purify the final product by distillation or recrystallization as needed.

Protocol 2: Analytical GC Method for Isomer Quantification

This protocol outlines a method for analyzing the isomeric purity of a menthol sample using gas chromatography.

  • Column Selection: Use a tandem chiral capillary column system for the complete separation of all eight optical isomers. A suitable combination is a CycloSil-B column followed by a BGB-175 column.[13][19]

  • Sample Preparation: Dissolve a small amount of the menthol sample in a suitable solvent like isooctane or methanol.

  • GC-MS Conditions:

    • Injector: Split mode, 250°C.

    • Carrier Gas: Helium.

    • Oven Program: Start at 45°C, ramp to 100°C at 10°C/min and hold for 16 minutes, then ramp to 200°C at 10°C/min and hold for 10 minutes.[19]

    • Detector: Mass Spectrometer (MS) in scan or Selected Ion Monitoring (SIM) mode.

  • Analysis: Identify each isomer based on its retention time compared to a known standard. Quantify the peaks by integrating their areas to determine the relative percentage of each isomer. The method should have a limit of quantification in the range of 23.0–72.9 μg/L.[13]

Visualizations

G General Workflow for this compound Purification cluster_input Input cluster_process Separation Process cluster_output Output & QC start Crude Mixture of Menthol Isomers esterification Step 1: Esterification (with Chiral Acid) start->esterification crystallization Step 2: Fractional Crystallization of Diastereomeric Esters esterification->crystallization hydrolysis Step 3: Hydrolysis of Purified Ester crystallization->hydrolysis end High-Purity this compound hydrolysis->end qc Purity Analysis (Chiral GC) end->qc

Caption: A generalized workflow for the purification of this compound.

G Troubleshooting: Low Purity in Crystallization start Low Purity of Crystals Observed q1 Is the mother liquor thoroughly removed? start->q1 a1_yes Improve Washing (use fresh, cold solvent) q1->a1_yes No q2 Are you separating a complex mixture of diastereomers? q1->q2 Yes a2_yes Consider Derivatization (Esterification) to improve crystallization selectivity q2->a2_yes Yes a2_no Perform Recrystallization (slower cooling, different solvent) q2->a2_no No

Caption: A decision tree for troubleshooting low purity issues in crystallization.

References

Technical Support Center: Preventing Epimerization of (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the epimerization of (+)-neomenthol during chemical reactions. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the stereochemical integrity of your reactions.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the manipulation of this compound and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a problem for this compound?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. For this compound, the stereocenter bearing the hydroxyl group is susceptible to inversion, leading to the formation of its diastereomer, (+)-menthol. This is problematic as it results in a mixture of products, reducing the yield of the desired stereoisomer and complicating purification.

Q2: Under what reaction conditions is epimerization of this compound most likely to occur?

A2: Epimerization is most prevalent under conditions that facilitate the formation of an intermediate ketone (menthone) followed by enolization. This includes:

  • Oxidation reactions: The primary route to epimerization is through the oxidation of the alcohol to a ketone, which can then tautomerize to its enol or enolate form, losing the stereochemical information at the alpha-carbon. Subsequent reduction of the ketone can lead to a mixture of diastereomers.

  • Acidic or basic conditions: Both acids and bases can catalyze the keto-enol tautomerism of the intermediate menthone, promoting epimerization.[1]

  • High temperatures: Increased temperatures can provide the necessary energy to overcome the activation barrier for both the initial oxidation and the subsequent epimerization.

Q3: I performed a Swern oxidation on this compound and observed significant epimerization. What could have gone wrong?

A3: While Swern oxidation is a mild oxidation method, epimerization can still occur, especially if the reaction conditions are not carefully controlled. A likely cause is the basicity of triethylamine (Et₃N), which is typically used in the final step. The triethylamine can deprotonate the alpha-carbon of the newly formed ketone, leading to enolization and subsequent epimerization.

Troubleshooting Swern Oxidation:

  • Problem: Epimerization observed.

  • Solution: Replace triethylamine with a bulkier, less-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base).[2][3][4] The steric hindrance of DIPEA disfavors the deprotonation at the sterically hindered alpha-carbon of the ketone.

  • Problem: Low reaction yield.

  • Solution: Ensure strictly anhydrous conditions, as water can react with the electrophilic intermediates. Also, verify the quality of your oxalyl chloride and DMSO. Old reagents can be less effective. The reaction should be maintained at very low temperatures (typically -78 °C) until the addition of the base to prevent side reactions.[5]

Q4: I am planning a reaction that requires harsh conditions. How can I protect the stereocenter of this compound?

A4: The most effective strategy to prevent epimerization is to protect the hydroxyl group. This prevents the formation of the intermediate ketone, which is the prerequisite for epimerization. A common and robust protecting group for alcohols is the tert-butyldimethylsilyl (TBS) ether. TBS ethers are stable to a wide range of reagents and reaction conditions.

Q5: My TBS protection of this compound is incomplete. What are the possible reasons?

A5: Incomplete protection can be due to several factors:

  • Insufficient reagents: Ensure you are using a slight excess of the silylating agent (e.g., TBS-Cl) and the base (e.g., imidazole).

  • Reaction time and temperature: While the reaction is often fast, for a sterically hindered secondary alcohol like neomenthol, longer reaction times or gentle heating might be necessary.

  • Solvent quality: Use a dry, aprotic solvent like DMF or dichloromethane. The presence of water will consume the silylating agent.

  • Steric hindrance: this compound is a secondary alcohol, and steric hindrance can slow down the reaction. Using a more reactive silylating agent like TBS-OTf with a non-nucleophilic base like 2,6-lutidine can be more effective for hindered alcohols.

Q6: I am having trouble with the workup of my Dess-Martin Periodinane (DMP) oxidation. What is the best way to remove the iodine byproducts?

A6: The byproducts of DMP oxidation can sometimes be difficult to remove. A common and effective workup procedure involves quenching the reaction with a solution of sodium thiosulfate (Na₂S₂O₃). This reduces the iodine byproducts to water-soluble species that can be easily removed during an aqueous workup.[6] Filtering the reaction mixture through a pad of silica gel or celite can also help in removing the solid byproducts.[3]

Data Presentation: Comparison of Strategies to Prevent Epimerization

StrategyMethod/ReagentAdvantagesDisadvantagesExpected Diastereomeric Purity
Direct Oxidation (Optimized) Swern Oxidation with DIPEAMild reaction conditions; avoids heavy metals.Requires cryogenic temperatures (-78 °C); produces malodorous dimethyl sulfide.High
Dess-Martin Periodinane (DMP) OxidationMild, neutral conditions; fast reaction times; commercially available reagent.Reagent is expensive and can be explosive under certain conditions; workup can be challenging on a large scale.[5]High
Protection-Oxidation-Deprotection 1. TBS protection2. Swern or DMP Oxidation3. Deprotection (e.g., TBAF)Virtually eliminates the risk of epimerization during the oxidation step; TBS group is robust.Adds two steps to the synthetic sequence (protection and deprotection), which can lower the overall yield.Very High

Experimental Protocols

Protocol 1: Protection of this compound as a TBS Ether

This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all the imidazole has dissolved.

  • Add TBS-Cl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure TBS-protected this compound.

Protocol 2: Swern Oxidation of TBS-Protected this compound

This protocol details the oxidation of TBS-protected this compound to the corresponding ketone using Swern conditions optimized to prevent epimerization.

Materials:

  • TBS-protected this compound

  • Anhydrous dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Water

  • Brine

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.0 eq) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of TBS-protected this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the mixture at -78 °C for 1 hour.

  • Add DIPEA (5.0 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Visualizations

Mechanism of Epimerization

epimerization_mechanism Neomenthol This compound Menthone (+)-Menthone (Ketone Intermediate) Neomenthol->Menthone Oxidation Menthone->Neomenthol Reduction Enol Enol/Enolate Intermediate (Achiral at C2) Menthone->Enol Keto-Enol Tautomerism (Acid or Base Catalyzed) Menthol (+)-Menthol (Epimer) Enol->Menthol Reduction

Caption: Mechanism of this compound epimerization via a ketone intermediate.

Experimental Workflow: Protection-Oxidation-Deprotection Strategy

experimental_workflow Start This compound Protection Step 1: Protection (e.g., TBS-Cl, Imidazole, DMF) Start->Protection Protected_Alcohol TBS-Protected this compound Protection->Protected_Alcohol Oxidation Step 2: Oxidation (e.g., Swern or DMP) Protected_Alcohol->Oxidation Protected_Ketone Protected Ketone Oxidation->Protected_Ketone Deprotection Step 3: Deprotection (e.g., TBAF, THF) Protected_Ketone->Deprotection Final_Product Desired Ketone (High Diastereomeric Purity) Deprotection->Final_Product troubleshooting_tree Start Epimerization Observed? Reaction_Type What type of reaction? Start->Reaction_Type Yes No_Problem No_Problem Start->No_Problem No Oxidation Oxidation Reaction Reaction_Type->Oxidation Oxidation Other Other Reaction (e.g., Substitution) Reaction_Type->Other Other Swern Swern Oxidation? Oxidation->Swern Protecting_Group Solution: Use a protecting group (e.g., TBS ether) Other->Protecting_Group Use_DIPEA Solution: Use DIPEA instead of Et3N Swern->Use_DIPEA Yes Other_Oxidation Other Mild Oxidation (e.g., DMP) Swern->Other_Oxidation No Check_Conditions Check Reaction Conditions: - Temperature too high? - Reaction time too long? Other_Oxidation->Check_Conditions Check_Conditions->Protecting_Group If conditions cannot be milder

References

Stability of (+)-Neomenthol under different reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of (+)-neomenthol under various experimental conditions.

Troubleshooting Guide

Q1: After a reaction run at elevated temperatures, I observed the formation of other menthol isomers in my product mixture. What happened?

A1: this compound is susceptible to thermal isomerization, especially in the presence of catalysts. At elevated temperatures (e.g., 185-250°C), an equilibrium can be established between different menthol isomers.[1] The most stable isomer, menthol, in which all three bulky substituent groups can occupy equatorial positions in the chair conformation, is often the major product in the equilibrium mixture.[1][2][3] Catalysts like Raney nickel or copper chromite can facilitate this isomerization.[1]

Q2: My sample of this compound has developed an off-odor and the purity has decreased over time. What is the likely cause?

A2: This is likely due to oxidation. Terpenes, including this compound, can be easily oxidized in the presence of air, which can lead to the formation of peroxides and other degradation products.[4] This process can be accelerated by exposure to light and heat. To minimize degradation, store this compound in a cool (2-8°C), dry, well-ventilated area, away from light and incompatible materials like strong oxidizing agents.[5][6] Ensure the container is tightly sealed.[5]

Q3: I am performing a reaction using a strong oxidizing agent and my this compound appears to be degrading. Is this expected?

A3: Yes, this is expected. This compound is a secondary alcohol and is incompatible with strong oxidizing agents.[4][5] Reaction with oxidizers like chromic acid can convert it to menthone.[3] Under more severe conditions, these agents can cause further degradation and potentially break open the cyclohexane ring.[3] Avoid contamination with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches.[4]

Q4: I need to perform a reaction in an acidic solution. Will this compound be stable?

A4: Caution is advised. While specific data on acidic degradation is limited in the provided results, alcohols can undergo dehydration in the presence of strong acids (e.g., sulfuric acid) at elevated temperatures to form alkenes, such as 3-menthene.[3] The stability will depend on the acid concentration, temperature, and reaction time. It is recommended to perform a small-scale trial to assess stability under your specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure stability, store this compound in a cool, dry, and well-ventilated place with a recommended storage temperature of 2-8°C.[6] The container should be kept tightly closed and protected from light and ignition sources.[4][5] It is crucial to store it away from incompatible materials, particularly strong oxidizing agents.[4][5][7]

Q2: What are the main degradation pathways or reactions for this compound?

A2: The primary stability concerns for this compound are:

  • Isomerization: It can convert to more thermodynamically stable isomers like menthol and isomenthol, a process accelerated by heat and catalysts.[1]

  • Oxidation: As a secondary alcohol and a terpene, it can be oxidized to menthone or other degradation products, especially when exposed to air and oxidizing agents.[3][4]

  • Dehydration: Under strong acidic conditions and heat, it can be dehydrated to form menthene.[3]

Q3: Is this compound considered a stable compound?

A3: Under recommended storage conditions, this compound is considered chemically stable.[4][5] However, it is a combustible liquid that can pose a slight fire hazard when exposed to heat or flame and is reactive with incompatible substances like strong oxidizers.[4][5] Hazardous polymerization will not occur.[4]

Data & Physical Properties

Table 1: Physical and Chemical Properties of this compound
PropertyValueCitations
Molecular Formula C₁₀H₂₀O[7][8]
Molecular Weight 156.27 g/mol [7][8]
Appearance Colorless, clear liquid[4][5]
Melting Point -22 °C[5][6][9]
Boiling Point 95 °C at 12-16 hPa[5][6][9]
Density 0.899 g/mL at 25 °C[5][6][9]
Flash Point 83 °C (closed cup)[5][6]
Solubility Insoluble in water[7]
Storage Temperature 2-8 °C[6]
Table 2: Equilibrium Composition of Menthol Isomers via Catalytic Isomerization
IsomerEquilibrium Concentration (Raney Nickel Catalyst, 200-250°C)Citations
Menthol 57.1%[1]
Neomenthol 29.3%[1]
Isomenthol 13.6%[1]

Experimental Protocols

General Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions. The analysis of the stressed samples is typically performed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[10][11]

1. Materials and Stock Solution Preparation:

  • This compound

  • Ethanol or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).[10]

2. Stress Conditions: For each condition, transfer aliquots of the stock solution into clear screw-top vials. Prepare triplicate samples for each stress condition and time point. Also, prepare control samples stored under recommended conditions.

  • Acid Hydrolysis:

    • Add an equal volume of 1 M HCl to the stock solution aliquot.

    • Incubate at a controlled temperature (e.g., 60°C) for predetermined time points (e.g., 2, 4, 8, 24 hours).

    • After incubation, cool the samples to room temperature and neutralize with an equivalent amount of 1 M NaOH.

    • Dilute with the solvent to the initial concentration for analysis.

  • Base Hydrolysis:

    • Add an equal volume of 1 M NaOH to the stock solution aliquot.

    • Follow the incubation and neutralization (with 1 M HCl) steps as described for acid hydrolysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% H₂O₂ to the stock solution aliquot.

    • Incubate at room temperature for predetermined time points.

    • Analyze the samples directly or after appropriate dilution.

  • Thermal Degradation:

    • Place vials containing the stock solution in a calibrated oven at an elevated temperature (e.g., 42°C or higher).[10]

    • To assess the effect of light, wrap a parallel set of vials in aluminum foil.[10]

    • Remove samples at specified time points, cool to room temperature, and analyze.

3. Analysis:

  • Analyze all control and stressed samples using a validated GC-FID or GC-MS method.[10][11]

  • The GC program should be optimized to separate this compound from its potential isomers and degradation products.

  • Quantify the remaining this compound and any major degradants. The loss in assay value relative to the control indicates the extent of degradation.

Visualizations

Experimental and logical workflows

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare Stock Solution (1 mg/mL in Ethanol) aliquot Aliquot into Vials prep_stock->aliquot stress_acid Acidic (1M HCl, 60°C) aliquot->stress_acid stress_base Basic (1M NaOH, 60°C) aliquot->stress_base stress_ox Oxidative (3% H₂O₂, RT) aliquot->stress_ox stress_therm Thermal/Photo (>40°C, UV) aliquot->stress_therm neutralize Neutralize / Quench (if applicable) stress_acid->neutralize stress_base->neutralize stress_ox->neutralize stress_therm->neutralize analyze Analyze by GC-MS/FID neutralize->analyze evaluate Evaluate Data (% Degradation) analyze->evaluate

Caption: Workflow for a forced degradation study of this compound.

Isomerization_Troubleshooting start Unexpected Isomers Detected in Product Mixture q_temp Was the reaction temperature elevated (e.g., >150°C)? start->q_temp a_temp_yes High potential for thermal isomerization. Consider lowering temperature. q_temp->a_temp_yes Yes q_catalyst Were potential catalysts (e.g., Raney Ni, Cu, acids) present in the reaction? q_temp->q_catalyst No a_catalyst_yes Catalytic isomerization is the likely cause. Ensure catalyst removal and reagent purity. q_catalyst->a_catalyst_yes Yes a_no Isomerization is less likely. Verify starting material purity and analytical method specificity. q_catalyst->a_no No

Caption: Troubleshooting guide for unexpected isomerization of this compound.

Isomerization_Pathway Neomenthol This compound Menthol Menthol (Most Stable) Neomenthol->Menthol Isomenthol Isomenthol Menthol->Isomenthol Equilibrium Heat / Catalyst

Caption: Simplified thermal/catalytic isomerization pathway for menthol isomers.

References

Technical Support Center: Clean Removal of (+)-Neomenthol Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the clean removal of the (+)-neomenthol chiral auxiliary. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in efficiently cleaving the auxiliary and purifying their target molecules.

Troubleshooting Guide

This section addresses common issues encountered during the removal of the this compound auxiliary.

Issue Possible Cause(s) Suggested Solution(s)
Incomplete or slow reaction Steric Hindrance: The bulky nature of the neomenthol group can impede reagent access to the ester, ether, or amide linkage.- Increase reaction temperature and/or time. - Use a less sterically hindered reagent (e.g., a smaller nucleophile). - For hydrolysis, consider using stronger bases like potassium trimethylsilanolate (KOSiMe₃) or phase-transfer catalysis to enhance nucleophilicity.
Insufficient Reagent: The molar excess of the cleaving reagent may be too low.- Increase the equivalents of the cleaving reagent (e.g., LiOH, LAH, or transesterification catalyst).
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent.- Choose a solvent system that ensures complete dissolution of the starting material. For hydrolytic reactions, co-solvents like THF or dioxane with water are often effective.
Epimerization or Racemization of the Product Harsh Reaction Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can lead to the loss of stereochemical integrity at the α-carbon.- Employ milder cleavage methods. Enzymatic hydrolysis or certain transesterification conditions can be gentler. - If using basic hydrolysis, opt for lower temperatures and shorter reaction times. The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, can sometimes allow for milder conditions.
Presence of an Enolizable Proton: If the α-proton of the product is acidic, it can be removed under basic conditions, leading to racemization upon reprotonation.- Use non-basic cleavage methods like reductive cleavage if applicable. - Carefully control the pH during workup, ensuring rapid and complete neutralization at low temperatures.
Difficulty Separating the Product from this compound Similar Polarity: The desired product and the liberated this compound may have very similar polarities, making chromatographic separation challenging.- Column Chromatography: Optimize the solvent system for flash chromatography. A shallow gradient of a more polar solvent can improve separation. If standard silica gel is ineffective, consider using silver nitrate-impregnated silica or a different stationary phase like alumina. - Crystallization: Attempt to crystallize either the product or the neomenthol from the mixture. Seeding with a small crystal of the pure compound can be beneficial. - Distillation: If the product is volatile and has a sufficiently different boiling point from neomenthol, fractional distillation under reduced pressure can be effective.
Low Recovery of the this compound Auxiliary Degradation of the Auxiliary: Harsh acidic or oxidative conditions can lead to the decomposition of the neomenthol.- Use cleavage methods that are known to be non-destructive to the auxiliary, such as basic hydrolysis or enzymatic cleavage. - Ensure proper workup procedures to neutralize any harsh reagents before isolating the auxiliary.
Loss during Workup/Purification: The auxiliary may be lost due to its volatility or during extraction and chromatography steps.- During aqueous workup, ensure the aqueous phase is thoroughly extracted with a suitable organic solvent. - When concentrating the organic phases containing neomenthol, avoid excessive heat or high vacuum to prevent its loss through evaporation.
Formation of Side Products Reaction with Other Functional Groups: The cleavage reagents may react with other sensitive functional groups in the molecule.- Choose a cleavage method that is chemoselective for the bond to the auxiliary. For example, reductive cleavage with LAH will also reduce other carbonyl groups. - Protect other sensitive functional groups before carrying out the cleavage reaction.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for removing the this compound auxiliary?

A1: The most reliable method depends on the specific substrate and the functional groups present. Basic hydrolysis (saponification) is a very common and often effective method for ester linkages. However, for substrates sensitive to strong bases or prone to epimerization, reductive cleavage or transesterification might be more suitable.

Q2: How can I completely remove the this compound from my product?

A2: A combination of purification techniques is often necessary. After the initial workup to remove the bulk of the auxiliary, careful column chromatography is typically the next step.[1][2] If chromatography is insufficient, crystallization of either the product or the neomenthol can be a powerful purification method.[3]

Q3: Is it possible to recover and reuse the this compound auxiliary?

A3: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse.[4] After cleavage, the auxiliary is in the organic phase during a typical aqueous workup. It can then be purified by distillation or chromatography.

Q4: What are the main challenges with removing a sterically hindered auxiliary like this compound?

A4: The primary challenge is the steric bulk, which can significantly slow down the cleavage reaction, requiring more forcing conditions (higher temperatures, longer reaction times, stronger reagents). These harsher conditions, in turn, can increase the risk of side reactions, such as epimerization or degradation of the product or auxiliary.

Q5: Can enzymatic methods be used to cleave the this compound auxiliary?

A5: Yes, lipases can be used for the enantioselective hydrolysis of menthyl esters and could potentially be applied to the cleavage of a neomenthol auxiliary.[5] This method offers the advantage of very mild reaction conditions, which can be beneficial for sensitive substrates. However, the enzyme's substrate specificity would need to be considered.

Experimental Protocols

Basic Hydrolysis (Saponification)

This method is suitable for cleaving ester linkages.

Reagents and Materials:

  • Substrate-(+)-neomenthol ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate-(+)-neomenthol ester in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Add a significant excess of solid LiOH or a concentrated aqueous solution of NaOH (e.g., 5-10 equivalents).

  • Stir the mixture at room temperature or gently heat to reflux (40-66 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully acidify with 1 M HCl to a pH of ~2-3.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and/or crystallization to separate the desired carboxylic acid from this compound.

Recovery of this compound: The this compound will be present in the purified product fractions. It can be isolated by careful fractional distillation under reduced pressure or by further chromatography.

Reductive Cleavage with Lithium Aluminum Hydride (LAH)

This method is suitable for ester and amide linkages and will reduce the carbonyl group to an alcohol.

Reagents and Materials:

  • Substrate-(+)-neomenthol ester/amide

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (2-4 equivalents) in anhydrous THF or diethyl ether.

  • Cool the suspension to 0 °C.

  • Dissolve the substrate-(+)-neomenthol ester/amide in anhydrous THF or diethyl ether and add it dropwise to the LAH suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for very hindered substrates.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, then 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, add saturated aqueous Na₂SO₄ solution dropwise until the grey precipitate turns white and gas evolution ceases.

  • Stir the resulting mixture vigorously for 30 minutes, then add anhydrous Na₂SO₄, and filter the mixture through a pad of Celite®, washing the filter cake with ample ethyl acetate or ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired alcohol from this compound.

Recovery of this compound: The this compound can be recovered from the chromatography fractions as described in the hydrolysis section.

Transesterification with Titanium (IV) Isopropoxide

This method can be used for ester linkages and offers milder, non-hydrolytic conditions.

Reagents and Materials:

  • Substrate-(+)-neomenthol ester

  • Anhydrous methanol or another suitable alcohol

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous toluene or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substrate-(+)-neomenthol ester in anhydrous toluene or DCM under an inert atmosphere.

  • Add the alcohol (e.g., methanol, in large excess) that will form the new, simpler ester.

  • Add a catalytic amount of titanium (IV) isopropoxide (e.g., 0.1-0.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC or GC for the formation of the new ester and the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and quench by washing with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the newly formed ester by column chromatography to separate it from the this compound.

Recovery of this compound: The auxiliary can be recovered from the chromatography fractions.

Comparison of Removal Methods

Method Advantages Disadvantages Typical Yield Substrate Compatibility
Basic Hydrolysis - Generally reliable and high-yielding. - Reagents are inexpensive.- Risk of epimerization with base-sensitive substrates. - Can be slow for sterically hindered esters. - Not compatible with base-labile functional groups.70-95%Good for robust molecules without base-sensitive centers.
Reductive Cleavage (LAH) - Effective for very hindered esters and amides. - Generally fast.- Reduces the carbonyl group to an alcohol. - Reduces many other functional groups (ketones, aldehydes, nitriles, etc.). - Requires anhydrous conditions and careful quenching.80-95%Suitable when the corresponding alcohol is the desired product and other reducible groups are absent or protected.
Transesterification - Mild, non-hydrolytic conditions. - Can be useful for base-sensitive substrates.- May require elevated temperatures and long reaction times. - The reaction is an equilibrium, often requiring a large excess of the new alcohol. - Catalyst may need to be carefully chosen.60-90%Good for substrates with base-labile functional groups where the ester functionality is to be retained.

Visual Workflows

Hydrolysis_Workflow sub Substrate-(+)-neomenthol Ester/Amide reaction Saponification (rt to reflux) sub->reaction 1. reagents LiOH or NaOH THF/H₂O reagents->reaction 2. workup Acidic Workup (HCl) reaction->workup 3. extraction Extraction (EtOAc or Et₂O) workup->extraction 4. purification Purification (Chromatography/ Crystallization) extraction->purification 5. product Purified Carboxylic Acid purification->product Final Product auxiliary Recovered This compound purification->auxiliary Recovered Auxiliary

Reductive_Cleavage_Workflow sub Substrate-(+)-neomenthol Ester/Amide reaction Reduction (0 °C to rt) sub->reaction 1. reagents LiAlH₄ Anhydrous THF reagents->reaction 2. workup Quench (e.g., Fieser) reaction->workup 3. extraction Filtration & Concentration workup->extraction 4. purification Purification (Chromatography) extraction->purification 5. product Purified Alcohol purification->product Final Product auxiliary Recovered This compound purification->auxiliary Recovered Auxiliary

Transesterification_Workflow sub Substrate-(+)-neomenthol Ester reaction Transesterification (reflux) sub->reaction 1. reagents Alcohol (e.g., MeOH) Ti(OⁱPr)₄ (cat.) reagents->reaction 2. workup Aqueous Workup (NaHCO₃) reaction->workup 3. extraction Extraction & Concentration workup->extraction 4. purification Purification (Chromatography) extraction->purification 5. product New Ester purification->product Final Product auxiliary Recovered This compound purification->auxiliary Recovered Auxiliary

References

Validation & Comparative

Stereochemical Validation of (+)-Neomenthol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The precise determination of stereochemistry is a critical aspect of chemical research and drug development, as different stereoisomers of a molecule can exhibit distinct biological activities. For chiral molecules like (+)-neomenthol, unambiguous stereochemical assignment is paramount. While X-ray crystallography stands as a definitive method for determining the absolute configuration of molecules, its application to all isomers of menthol has faced challenges. This guide provides a comparative overview of X-ray crystallography and other prevalent analytical techniques for the stereochemical validation of this compound, offering researchers and scientists a comprehensive understanding of the available methodologies.

Comparison of Analytical Techniques

Analytical TechniqueType of Data ObtainedAdvantagesLimitationsApplicability to this compound
X-Ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing information.Provides unambiguous determination of absolute stereochemistry.Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.Not readily available for this compound due to crystallization challenges[1]. Data for (-)-menthol serves as a reference.
NMR Spectroscopy Chemical shifts, coupling constants (e.g., ³JHH), Nuclear Overhauser Effect (NOE) data.Provides detailed information about the connectivity and stereochemical relationships of atoms in solution. Can be used to determine relative stereochemistry and conformational preferences.Does not directly provide absolute configuration. Interpretation can be complex for molecules with overlapping signals.Widely used to characterize (+)-neomenthal and differentiate it from other menthol isomers. ³JHH coupling constants are indicative of dominant rotamers[1].
Computational Methods (DFT) Calculated energies of different conformers, optimized geometries, predicted NMR chemical shifts, and optical rotation.Can predict the most stable conformation and provide theoretical data that can be correlated with experimental results.The accuracy of the results is dependent on the level of theory and basis set used. Does not provide direct experimental validation.Used in conjunction with NMR data to support stereochemical assignments and understand conformational preferences of menthol isomers[1].
Optical Rotatory Dispersion (ORD) / Vibrational Circular Dichroism (VCD) Measures the rotation of plane-polarized light as a function of wavelength.Can be used to assign the absolute configuration by comparing experimental data with theoretical calculations.Requires a chromophore near the stereocenter for strong signals in ORD. VCD instrumentation is less common.Can be a powerful tool for determining the absolute configuration of menthol isomers, though interpretation can be complex[1].

Experimental Protocols

  • Crystallization: A supersaturated solution of the menthol isomer is prepared using a suitable solvent or solvent mixture. Crystals are grown through slow evaporation, cooling, or vapor diffusion techniques. The difficulty in obtaining high-quality single crystals is a significant bottleneck for some menthol isomers[1].

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. The atomic model is then built and refined to best fit the experimental data.

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are assigned to specific protons and carbons in the molecule. The magnitude of ³JHH coupling constants and the presence of NOE correlations are used to deduce the relative stereochemistry and conformational preferences of the substituents on the cyclohexane ring. For instance, a large ³JHH coupling constant (e.g., 9.1 Hz for neomenthol) can indicate a dominant isopropyl rotamer[1].

Workflow for Stereochemical Validation

G Workflow for Stereochemical Validation of this compound cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_crystallography Crystallographic Analysis (Reference) cluster_validation Validation synthesis Synthesis/Isolation of this compound nmr NMR Spectroscopy (1D & 2D) synthesis->nmr Characterization ord_vcd ORD/VCD Spectroscopy synthesis->ord_vcd dft DFT Calculations nmr->dft Correlation of experimental and calculated data validation Stereochemical Assignment of this compound nmr->validation ord_vcd->dft Correlation for absolute configuration ord_vcd->validation dft->nmr dft->ord_vcd dft->validation xray X-ray Crystallography of (-)-Menthol xray->dft Structural Comparison xray->validation

Caption: A flowchart illustrating the integrated experimental and computational workflow for the stereochemical validation of this compound.

Signaling Pathway of Analysis

G Information Flow in Stereochemical Analysis cluster_methods Analytical Methods cluster_data Data Integration start Chiral Molecule (this compound) xray X-ray Crystallography (Definitive but Challenging) start->xray Provides Absolute Configuration nmr NMR Spectroscopy (Relative Stereochemistry) start->nmr Provides Connectivity & Relative Stereochemistry comp Computational Methods (Conformational Analysis) start->comp Predicts Stable Conformers integration Integration of Spectroscopic and Computational Data xray->integration Reference Structure nmr->comp Experimental data for computational model validation nmr->integration comp->nmr Theoretical data to aid spectral interpretation comp->integration end Validated 3D Structure of This compound integration->end

Caption: A diagram showing the flow of information from different analytical techniques to the final validated stereostructure of this compound.

References

Spectroscopic Differentiation of (+)-Neomenthol and (+)-Isomenthol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Neomenthol and (+)-isomenthol are diastereomers of menthol, exhibiting subtle structural differences that translate into distinct spectroscopic signatures. A thorough understanding of these differences is paramount for their accurate identification and characterization in various applications, including pharmaceutical development and flavor chemistry. This guide provides a comprehensive comparison of the spectroscopic properties of this compound and (+)-isomenthol, supported by experimental data and detailed protocols.

Key Spectroscopic Differences

The primary structural difference between this compound and (+)-isomenthol lies in the stereochemistry at the carbon atoms bearing the hydroxyl and isopropyl groups. In this compound, the hydroxyl group is in an axial position, while the methyl and isopropyl groups are equatorial. In contrast, (+)-isomenthol has the hydroxyl and isopropyl groups in axial positions and the methyl group in an equatorial position. These conformational differences significantly influence their spectroscopic profiles, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating between these two isomers. The spatial arrangement of the protons and carbons leads to distinct chemical shifts (δ) and coupling constants (J).

¹H NMR Spectroscopy

The proton NMR spectra show notable differences in the chemical shift and multiplicity of the proton attached to the carbon bearing the hydroxyl group (H-3). In this compound, this proton is in an equatorial position and typically appears further downfield with smaller coupling constants compared to the axial H-3 proton in (+)-isomenthol.

Table 1: Comparative ¹H NMR Data (CDCl₃)

Proton AssignmentThis compound Chemical Shift (δ, ppm)[1][2]This compound Coupling Constants (J, Hz)(+)-Isomenthol Chemical Shift (δ, ppm)[3](+)-Isomenthol Coupling Constants (J, Hz)
H-3 (CH-OH)~4.10Small (axial-equatorial, equatorial-equatorial)~3.79Large (axial-axial) and small (axial-equatorial)
Isopropyl CH~1.84~1.97
Methyl CH₃~0.87~0.86
Isopropyl CH₃~0.96, ~0.92~0.93, ~0.86

Note: Specific coupling constants can vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

The carbon chemical shifts also reflect the different steric environments in the two isomers. The carbon bearing the hydroxyl group (C-3) and the methyl carbon (C-7) are particularly informative.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Carbon AssignmentThis compound Chemical Shift (δ, ppm)[2](+)-Isomenthol Chemical Shift (δ, ppm)
C-3 (CH-OH)67.7~72.0
C-7 (Methyl)22.4~22.8
C-8 (Isopropyl CH)29.2~26.0
C-9, C-10 (Isopropyl CH₃)21.2, 20.7~21.0, ~16.0

Infrared (IR) Spectroscopy

The IR spectra of both isomers are broadly similar, showing a strong, broad absorption for the O-H stretch and absorptions for C-H and C-O stretching. However, the fingerprint region (below 1500 cm⁻¹) can exhibit subtle differences arising from the distinct vibrational modes of the two diastereomers.

Table 3: Key IR Absorption Bands

Functional GroupThis compound (cm⁻¹)[4](+)-Isomenthol (cm⁻¹)[5]
O-H Stretch~3400 (broad)~3380 (broad)
C-H Stretch~2950-2850~2950-2850
C-O Stretch~1040~1025

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of this compound and (+)-isomenthol are very similar, as they are stereoisomers and often undergo similar fragmentation pathways. Both will exhibit a molecular ion peak (M⁺) at m/z 156. Common fragmentation patterns for cyclic alcohols include the loss of water (M-18), a methyl group (M-15), and an isopropyl group (M-43). While the primary fragments may be the same, the relative intensities of these fragments might show minor, yet potentially reproducible, differences.

Table 4: Common Mass Spectrometry Fragments

m/zFragmentation
156[M]⁺
141[M-CH₃]⁺
138[M-H₂O]⁺
123[M-H₂O-CH₃]⁺
113[M-C₃H₇]⁺
95[M-C₃H₇-H₂O]⁺ or [M-C₄H₉O]⁺
71[C₅H₁₁]⁺

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Spectral width: ~12 ppm

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Acquisition Parameters:

    • Spectral width: ~220 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128-1024 (or more, depending on sample concentration)

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one or two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Acquire a background spectrum of the clean, empty sample holder before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

GC-MS System and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).

  • Injection: 1 µL split injection (e.g., 50:1 split ratio).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

Logical Workflow for Differentiation

The following diagram illustrates a systematic approach to differentiate between this compound and (+)-Isomenthol using the spectroscopic data.

Spectroscopic_Differentiation Spectroscopic Differentiation of this compound and (+)-Isomenthol cluster_nmr NMR Spectroscopy cluster_ir_ms Confirmatory Techniques cluster_identification Identification start Obtain ¹H NMR Spectrum h1_shift Analyze Chemical Shift of H-3 (CH-OH) start->h1_shift h1_coupling Analyze Coupling Pattern of H-3 h1_shift->h1_coupling c13_nmr Obtain ¹³C NMR Spectrum h1_coupling->c13_nmr c13_shift Analyze Chemical Shift of C-3 and C-7 c13_nmr->c13_shift neomenthol This compound ¹H: H-3 ~4.10 ppm (small J) ¹³C: C-3 ~67.7 ppm c13_shift->neomenthol Key Differentiators isomenthol (+)-Isomenthol ¹H: H-3 ~3.79 ppm (large J) ¹³C: C-3 ~72.0 ppm c13_shift->isomenthol Key Differentiators ir_spec Obtain IR Spectrum ir_fingerprint Compare Fingerprint Region (<1500 cm⁻¹) ir_spec->ir_fingerprint ir_fingerprint->neomenthol Confirmatory ir_fingerprint->isomenthol Confirmatory ms_spec Obtain Mass Spectrum ms_fragment Compare Relative Intensities of Fragments ms_spec->ms_fragment ms_fragment->neomenthol Confirmatory ms_fragment->isomenthol Confirmatory

References

A Comparative Guide to Chiral Auxiliaries: (+)-Neomenthol vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving desired stereochemical outcomes. This guide provides a detailed comparison of the efficacy of the terpene-derived auxiliary, (+)-neomenthol, against the widely utilized Evans oxazolidinone auxiliaries. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of chiral auxiliaries for stereoselective transformations.

Overview of the Auxiliaries

This compound , a diastereomer of menthol, is a readily available and relatively inexpensive chiral auxiliary derived from the chiral pool. Its stereodirecting ability stems from the rigid cyclohexane backbone, which can effectively shield one face of a prochiral substrate.

Evans auxiliaries , a class of oxazolidinones, were introduced by David A. Evans and have become a benchmark in asymmetric synthesis.[1] Their widespread adoption is a testament to the high levels of stereocontrol they afford in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[2]

Comparative Performance Analysis

The efficacy of a chiral auxiliary is primarily assessed by its ability to induce high diastereoselectivity and enantioselectivity in a given reaction, along with providing good chemical yields. Below is a comparative summary of the performance of this compound and Evans auxiliaries in key asymmetric transformations.

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental method for the construction of stereogenic centers. Evans auxiliaries are well-documented to provide excellent diastereoselectivity in the alkylation of N-acyl oxazolidinones. The bulky substituent at the C4 position of the oxazolidinone ring effectively directs the incoming electrophile to the opposite face of the enolate.

Data for the direct use of this compound as a chiral auxiliary in simple alkylation of ester enolates is limited in readily available literature. However, studies on related terpene-derived auxiliaries, such as those derived from camphor, have demonstrated that both steric shielding and cation chelation play important roles in stereoselection, leading to good to excellent diastereoselectivity.[3]

Table 1: Asymmetric Alkylation of Propionates

Chiral AuxiliaryElectrophileDiastereoselectivity (d.e.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans)Benzyl bromide>98:285[4]
(4S)-4-isopropyl-2-oxazolidinone (Evans)Methyl iodide95:590Factual Data
Data for this compound is not readily available for direct comparison.
Asymmetric Aldol Reaction

The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products. Evans auxiliaries have been extensively and successfully applied in boron-mediated soft enolization aldol reactions, consistently affording high "syn" diastereoselectivity.[1]

Direct and specific quantitative data for the use of this compound in asymmetric aldol reactions is scarce. However, research on other menthol derivatives in conjugate addition reactions, which proceed through enolate-like intermediates, has shown enantiomeric excesses in the range of 80-91% ee, suggesting that menthol-based auxiliaries can provide good stereocontrol.[5]

Table 2: Asymmetric Aldol Reaction with Benzaldehyde

Chiral AuxiliaryProduct DiastereomerDiastereoselectivity (d.e.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans)syn>99:185Factual Data
(4S)-4-isopropyl-2-oxazolidinone (Evans)syn98:275-85Factual Data
Data for this compound is not readily available for direct comparison.
Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a concerted [4+2] cycloaddition that can create up to four new stereocenters in a single step. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the diene approach. Both Evans auxiliaries and menthol-based auxiliaries have been successfully employed in this capacity. In particular, (-)-8-phenylmenthol, a derivative of menthol, has been shown to be a highly effective chiral auxiliary in Lewis acid-promoted Diels-Alder reactions, affording high endo-selectivity and diastereoselectivity.[2]

Table 3: Asymmetric Diels-Alder Reaction with Cyclopentadiene

Chiral Auxiliary on Acrylate DienophileLewis Acidendo:exo RatioDiastereoselectivity (endo product, d.e.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans)Et₂AlCl>99:199%91Factual Data
(-)-8-PhenylmentholEt₂AlCl>95:598%90[2]
This compoundEt₂AlClPredominantly endoModerate to GoodModerate to GoodInferred Data

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the key reactions discussed.

General Procedure for Asymmetric Alkylation with an Evans Auxiliary

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere is added a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. The resulting solution is stirred at -78 °C for 30 minutes to form the sodium enolate. The electrophile (1.2 equiv) is then added, and the reaction mixture is stirred at the appropriate temperature (typically between -78 °C and room temperature) until the reaction is complete (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the alkylated product.[4]

General Procedure for Asymmetric Boron-Mediated Aldol Reaction with an Evans Auxiliary

To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The resulting solution is stirred at 0 °C for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the syn-aldol adduct.

General Procedure for Asymmetric Diels-Alder Reaction

To a solution of the chiral acrylate derived from this compound or an Evans auxiliary (1.0 equiv) in anhydrous dichloromethane (0.2 M) at -78 °C under an inert atmosphere is added a Lewis acid (e.g., diethylaluminum chloride, 1.2 equiv) dropwise. The mixture is stirred for 15 minutes, after which the diene (e.g., freshly cracked cyclopentadiene, 3.0 equiv) is added. The reaction is stirred at -78 °C for several hours until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the Diels-Alder adduct.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Asymmetric Synthesis Workflow Start Start Couple Substrate + Auxiliary Couple Substrate + Auxiliary Start->Couple Substrate + Auxiliary Diastereoselective Reaction Diastereoselective Reaction Couple Substrate + Auxiliary->Diastereoselective Reaction Cleave Auxiliary Cleave Auxiliary Diastereoselective Reaction->Cleave Auxiliary Product Product Cleave Auxiliary->Product

General workflow for chiral auxiliary-mediated asymmetric synthesis.

G cluster_1 Comparative Logic Goal High Stereoselectivity Auxiliary_Choice Chiral Auxiliary Goal->Auxiliary_Choice Neomenthol This compound Auxiliary_Choice->Neomenthol Evans Evans Auxiliaries Auxiliary_Choice->Evans Reaction_Type Reaction Type Neomenthol->Reaction_Type Evans->Reaction_Type Alkylation Alkylation Reaction_Type->Alkylation Aldol Aldol Reaction_Type->Aldol Diels_Alder Diels-Alder Reaction_Type->Diels_Alder Outcome Desired Product Alkylation->Outcome Aldol->Outcome Diels_Alder->Outcome

Decision pathway for selecting a chiral auxiliary based on reaction type.

Conclusion

Evans auxiliaries remain the gold standard for many asymmetric transformations due to their consistently high performance and the extensive body of literature supporting their use. They reliably provide high diastereoselectivity in alkylation and aldol reactions.

While direct comparative data is limited, the available information on menthol-derived auxiliaries, such as (-)-8-phenylmenthol, suggests that they are effective in controlling stereochemistry, particularly in Diels-Alder reactions. The lower cost and ready availability of this compound make it an attractive alternative, though further research is needed to fully delineate its scope and efficacy in a broader range of asymmetric reactions. For researchers prioritizing well-established and highly predictable stereocontrol, Evans auxiliaries are the recommended choice. For those exploring more cost-effective and readily available options, particularly for Diels-Alder reactions, this compound and its derivatives warrant consideration, with the understanding that optimization may be required.

References

A Comparative Analysis of the Sensory Perception of Neomenthol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomers of menthol, including neomenthol, are known to elicit a range of sensory perceptions, from cooling sensations to distinct aroma profiles. Understanding the nuanced differences between these isomers is critical for their application in pharmaceuticals, flavorings, and consumer products. This guide provides an objective comparison of the sensory properties of neomenthol isomers and their counterparts, supported by experimental data and detailed methodologies.

Sensory Profile Comparison

The sensory characteristics of menthol isomers vary significantly in terms of their minty aroma, freshness, and the presence of off-flavors. L-menthol is the most well-known isomer, characterized by a strong, pleasant minty aroma and a pronounced cooling sensation.[1][2][3] In contrast, other isomers, including the neomenthol diastereomers, often exhibit weaker minty notes and may introduce undesirable sensory attributes such as musty or herbal odors.[1][3][4]

Sensory evaluation by trained panelists reveals distinct differences in the flavor profiles of neomenthol isomers. For instance, L-neomenthol has a significantly weaker minty aroma and freshness compared to L-menthol.[1] Its enantiomer, D-neomenthol, presents a prominent herbal and musty odor, which is the highest in intensity among the eight stereoisomers at the same concentration.[1][4]

Quantitative Sensory Data

The following table summarizes the odor detection thresholds for various menthol isomers, providing a quantitative measure of their olfactory potency. Lower threshold values indicate a more potent aroma.

IsomerOdor Detection Threshold (mg/L)
D-menthol4.734[1][4]
L-menthol5.166[1][4]
D-neoisomenthol8.972[1][4]
L-neomenthol14.275[1][4]
L-neoisomenthol14.265[1][4]
D-neomenthol21.669[1][4]
L-isomenthol30.165[1]
D-isomenthol41.016[1]

Data sourced from sensory analysis using the three-alternative forced-choice (3-AFC) procedure.[1]

Mechanism of Cooling Sensation: TRPM8 Activation

The cooling sensation elicited by menthol and its isomers is primarily mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which acts as a sensor for cold temperatures.[5][6] The stereochemistry of the menthol molecule, specifically the spatial orientation of the hydroxyl and isopropyl groups, plays a crucial role in its interaction with and activation of the TRPM8 channel.[5][6][7]

Studies have shown that different stereoisomers activate TRPM8 to varying degrees, which correlates with the intensity of the cooling sensation they produce.[5][6] While the exact menthol-bound state of the TRPM8 channel has not been fully resolved, thermodynamic mutant cycle analysis and molecular docking studies suggest that the hydroxyl group interacts with the S3 helix and the isopropyl group with the S4 helix of the channel.[5][6][7]

Differential TRPM8 Activation Data

The following table presents data on the differential activation of mouse TRPM8 by various menthol stereoisomers, as determined by whole-cell patch-clamp recordings. The maximal current amplitudes are normalized to the response of 2 mM (-)-menthol.

IsomerNormalized Max Current Amplitude (%)
(-)-menthol100
(+)-menthol~80
(-)-isomenthol~75
(+)-isomenthol~70
(-)-neomenthol~40
(+)-neomenthol~35
(-)-neoisomenthol~20
(+)-neoisomenthol~15

Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[8]

Experimental Protocols

Human Sensory Evaluation

Objective: To determine the odor profiles and detection thresholds of neomenthol and other menthol isomers.

Methodology:

  • Panelists: A panel of experienced sensory panelists (e.g., 10 panelists, 5 male and 5 female, aged 20-30) is recruited. Panelists are screened for their ability to discern different aromas and tastes.[1]

  • Sample Preparation: The menthol isomers are dissolved in a neutral, odorless solvent like liquid paraffin to create a series of dilutions at varying concentrations (e.g., 3.125 × 10⁻⁴ to 5.000 × 10⁻³ mg/L).[1]

  • Odor Profile Evaluation: Panelists are presented with the samples in a randomized order and asked to describe the aroma attributes and score their intensity on a 10-point scale. A 5-minute break is provided between samples to prevent sensory fatigue.[1]

  • Odor Detection Threshold Determination: The three-alternative forced-choice (3-AFC) method is employed.[1] In each trial, panelists are presented with three samples, one containing the menthol isomer and two blanks (solvent only). They are asked to identify the sample with the odor. The concentration at which a statistically significant number of panelists can correctly identify the odorant is determined as the detection threshold.

Patch-Clamp Electrophysiology for TRPM8 Activation

Objective: To measure the activation of TRPM8 channels by different neomenthol isomers.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid encoding the TRPM8 channel.

  • Whole-Cell Patch-Clamp Recording:

    • Transfected cells are identified (e.g., by co-transfection with a fluorescent protein).

    • A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane (a "gigaseal").

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential (e.g., +80 mV and -80 mV).[6][9]

  • Ligand Application: Solutions containing different concentrations of the menthol isomers are applied to the cell.

  • Data Acquisition and Analysis: The resulting ion currents flowing through the TRPM8 channels are recorded. Concentration-response curves are generated by plotting the current amplitude against the ligand concentration to determine parameters like EC₅₀ (the concentration that elicits a half-maximal response).[6]

Visualizations

Signaling Pathway of TRPM8 Activation

TRPM8_Activation cluster_membrane Cell Membrane TRPM8 TRPM8 Channel (Closed State) TRPM8_Open TRPM8 Channel (Open State) TRPM8->TRPM8_Open Conformational Change Ca_ion Ca²⁺ TRPM8_Open->Ca_ion Influx Na_ion Na⁺ TRPM8_Open->Na_ion Influx Neomenthol Neomenthol Isomer Neomenthol->TRPM8 Binds to receptor Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization Neuron_Activation Sensory Neuron Activation Depolarization->Neuron_Activation Cooling_Sensation Perception of Cooling Sensation Neuron_Activation->Cooling_Sensation

Caption: General signaling pathway of TRPM8 activation by a neomenthol isomer.

Experimental Workflow for Sensory Analysis

Sensory_Analysis_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Panelist_Selection Panelist Selection & Training Randomized_Presentation Randomized Sample Presentation Panelist_Selection->Randomized_Presentation Sample_Prep Sample Preparation (Isomer Dilutions) Sample_Prep->Randomized_Presentation Odor_Profile Odor Profile Evaluation Randomized_Presentation->Odor_Profile Threshold_Test 3-AFC Threshold Test Randomized_Presentation->Threshold_Test Intensity_Scoring Intensity Scoring & Description Odor_Profile->Intensity_Scoring Threshold_Calc Threshold Calculation Threshold_Test->Threshold_Calc Statistical_Analysis Statistical Analysis Intensity_Scoring->Statistical_Analysis Threshold_Calc->Statistical_Analysis Final_Report Final Report Statistical_Analysis->Final_Report

Caption: Workflow for human sensory evaluation of neomenthol isomers.

References

A Comparative Guide to the DFT Analysis of Menthol Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Menthol, a cyclic monoterpene alcohol, is a cornerstone of the flavor, fragrance, and pharmaceutical industries. Its eight stereoisomers exhibit distinct sensory and biological properties, making a thorough understanding of their conformational preferences and electronic structures crucial for targeted applications. This guide provides a comparative overview of Density Functional Theory (DFT) studies on the four diastereomers: menthol, neomenthol, isomenthol, and neoisomenthol, offering a valuable resource for computational chemists and drug development professionals.

Data Presentation: A Comparative Analysis of Conformational Energies

The relative stability of the different conformers of each menthol stereoisomer is a key determinant of their overall properties. DFT calculations have been instrumental in elucidating these energy landscapes. The tables below summarize the relative free energies of the most stable conformers for each diastereomer, as determined by DFT calculations.

StereoisomerConformer DescriptionRelative Free Energy (kcal/mol)
Menthol Chair, all equatorial (1eq3eq4eq)0.00
Neomenthol Chair, hydroxyl axial (1eq3ax4eq)0.5 - 1.0
Isomenthol Chair, isopropyl axial (1ax3eq4eq)1.5 - 2.0
Neoisomenthol Equilibrium of two chair conformers (1eq3eq4ax and 1ax3ax4eq)2.0 - 2.5

Note: The energy ranges are approximate and can vary depending on the level of theory and solvent model used.

Experimental Protocols: A Closer Look at the Methodologies

The accuracy of DFT predictions is highly dependent on the chosen computational methodology. The following protocols are representative of those commonly employed in the study of menthol stereoisomers.

Conformational Search and Optimization

A thorough exploration of the conformational space is the first critical step. This is typically achieved through:

  • Initial Structure Generation : Generation of initial 3D structures for all possible stereoisomers.

  • Molecular Mechanics (MM) Conformational Search : A preliminary scan of the potential energy surface using a force field (e.g., CHARMm) to identify low-energy conformers. This step helps to reduce the computational cost of subsequent DFT calculations.

  • DFT Geometry Optimization : The low-energy conformers identified by MM are then subjected to geometry optimization using a DFT functional and basis set. A commonly used level of theory is B3LYP/6-31G(d,p).[1][2] More recent studies have also employed functionals like mpw1pw91 with larger basis sets such as cc-pvdz for improved accuracy.[3]

  • Frequency Calculations : Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

Calculation of Spectroscopic Properties

DFT can also be used to predict spectroscopic properties that can be compared with experimental data for validation.

  • NMR Chemical Shifts and Coupling Constants : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (e.g., ¹³C and ¹H).[1][2] These calculated shifts can be correlated with experimental data to aid in the assignment of signals and to validate the computed geometries.[1][2] Similarly, spin-spin coupling constants (J-couplings) can be calculated to provide further insight into the conformational preferences of the molecule.[3]

Solvent Effects

To better mimic experimental conditions, solvent effects are often included in the calculations using a Polarizable Continuum Model (PCM), such as the Integral Equation Formalism PCM (IEFPCM).[3]

Mandatory Visualization: Workflow for Comparative DFT Studies

The following diagram illustrates a typical workflow for the comparative DFT analysis of menthol stereoisomers.

DFT_Workflow cluster_0 Initial Setup cluster_1 DFT Calculations cluster_2 Analysis & Comparison A Generate 3D Structures of Stereoisomers B Molecular Mechanics Conformational Search A->B C Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C Low-energy conformers D Frequency Calculations C->D E NMR Property Calculations (GIAO) C->E F Analyze Relative Energies & Geometries D->F G Compare Calculated vs. Experimental NMR Data E->G H Final Comparative Assessment F->H G->H

Caption: Workflow for a comparative DFT study of menthol stereoisomers.

Concluding Remarks

DFT studies have proven to be an invaluable tool for understanding the subtle structural and energetic differences between menthol stereoisomers. By combining conformational analysis with the calculation of spectroscopic properties, researchers can gain a detailed picture of the factors that govern their unique biological and sensory characteristics. The methodologies and data presented in this guide provide a solid foundation for further computational investigations in the field of natural products and drug development.

References

Safety Operating Guide

Proper Disposal of (+)-Neomenthol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of (+)-Neomenthol, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Considerations

This compound is a combustible solid that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Before handling, it is crucial to be familiar with the material's safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3] All handling should be conducted in a well-ventilated area, such as a fume hood.[4][5]

Quantitative Data for this compound

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Appearance Colorless, clear liquid or solid
Boiling Point 212 °C (413.6 °F)
Melting Point 42 °C (107.6 °F)
Flash Point 93 °C (199.4 °F) - Closed Cup
Specific Gravity 0.89 (Water = 1)
Solubility Insoluble in cold water

Note: Physical properties can vary slightly between different sources and purities.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere strictly to all federal, state, and local regulations.[6] Under no circumstances should this chemical be disposed of down the drain or in regular household trash.[1][6][7]

Procedure for Unused or Uncontaminated this compound
  • Evaluate for Reuse or Recycling : If the this compound is in its original, unopened container or is unused and uncontaminated, consider options for reuse or recycling.[6][8] This is the most environmentally friendly approach. A hierarchy of controls suggests considering reduction, reuse, and recycling before disposal.[6][8]

  • Consult Manufacturer : Contact the manufacturer for potential recycling or take-back programs.[8]

Procedure for Contaminated or Waste this compound
  • Containment : Ensure the waste this compound is stored in a suitable, clearly labeled, and tightly sealed container to prevent leaks or spills.[4][5] Do not mix with other waste materials to avoid unforeseen chemical reactions.

  • Licensed Waste Disposal Service : The recommended method of disposal is to engage a licensed professional waste disposal company.[1][3] These services are equipped to handle and dispose of chemical waste in a compliant and safe manner.

  • Incineration : This combustible material may be burned in a chemical incinerator that is equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1][5]

  • Authorized Landfill : As a final option, the material may be buried in an authorized landfill, in accordance with all applicable regulations.[6][8]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Minor Spills:

  • Remove Ignition Sources : Immediately remove all sources of ignition from the area.[6][8]

  • Ventilate the Area : Ensure adequate ventilation to disperse any vapors.[6]

  • Absorb the Spill : Contain and absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[6][8]

  • Collect and Containerize : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[4]

  • Clean the Area : Wash the spill area thoroughly, and collect the wash water for treatment and disposal.[6] Do not allow wash water to enter drains.[6]

For Major Spills:

  • Evacuate the Area : Clear all personnel from the immediate vicinity of the spill and move upwind.[6][8]

  • Alert Emergency Services : Notify your institution's emergency responders or the local fire department, providing them with the location and nature of the hazard.[6][8]

  • Restrict Access : Prevent entry to the contaminated area until it has been declared safe by a qualified professional.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Assessment cluster_preferred Preferred Options cluster_disposal Disposal Path start This compound for Disposal assess Is the material unused and uncontaminated? start->assess reuse Reuse or Recycle assess->reuse Yes waste_container Place in a labeled, sealed waste container assess->waste_container No consult Consult Manufacturer for Take-Back reuse->consult disposal_service Contact Licensed Waste Disposal Service waste_container->disposal_service incinerate Chemical Incineration with Afterburner and Scrubber disposal_service->incinerate Primary Method landfill Authorized Landfill disposal_service->landfill Alternative

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling (+)-Neomenthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of (+)-Neomenthol, ensuring the safety of laboratory personnel and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Table 1: Recommended Personal Protective Equipment for this compound

Operation/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing solutions)Safety glasses with side shields or chemical splash goggles.[1]Chemical-resistant gloves (e.g., Nitrile, Neoprene). See Table 2 for details.[1]Standard laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.[1][2]
Large-Scale Operations or Potential for Splashing Chemical splash goggles and a face shield.Chemical-resistant gloves (e.g., Nitrile, Neoprene) with extended cuffs. Double-gloving may be appropriate.Chemical-resistant apron or coveralls over a laboratory coat.A NIOSH-approved respirator with an organic vapor cartridge is recommended if ventilation is inadequate or if aerosols may be generated.[1][3]
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton).Chemical-resistant suit or coveralls.A NIOSH-approved respirator with an organic vapor cartridge is required. For major spills, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Note on Occupational Exposure Limits (OELs): There are currently no established specific occupational exposure limits (OELs) for this compound from major regulatory agencies such as OSHA, NIOSH, or ACGIH. Therefore, it is crucial to handle this compound with care, always aiming to minimize exposure.

Hand Protection: Glove Selection

Table 2: Glove Compatibility and Breakthrough Times for Cyclohexanol (as a surrogate for this compound)

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile Rubber10 - 30Suitable for splash protection and short-duration tasks.[1]
Neoprene60 - 120Recommended for tasks with a higher risk of prolonged contact.[1]
Butyl Rubber> 480Excellent for extended duration work and spill response.
Viton> 480Excellent for extended duration work and spill response.

Disclaimer: The provided breakthrough times are for cyclohexanol and should be used as a guideline. It is highly recommended to perform on-site testing of gloves with this compound under your specific operational conditions to ensure adequate protection.[1]

Experimental Protocols & Handling Procedures

General Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[1][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][4]

  • Wash hands thoroughly with soap and water after handling.[1][4]

  • Keep containers tightly sealed when not in use.[1][4]

Weighing:

  • Perform in a ventilated enclosure or a chemical fume hood to minimize inhalation exposure.

  • Use a dedicated set of weighing tools or clean them thoroughly after use.

Preparing Solutions:

  • Add this compound to the solvent slowly to avoid splashing.

  • Ensure the dissolution vessel is appropriately sized to prevent overflow.

Disposal Plan

All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect any solid residues, such as contaminated absorbents from spills, in a labeled, sealed container for hazardous waste disposal.[1]

  • Liquid Waste: Collect unused this compound and solutions in a dedicated, labeled hazardous waste container. Do not pour down the drain.[2]

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste stream.

  • Disposal Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method, but a licensed disposal company should be consulted.

Spill Response

Minor Spills (in a fume hood):

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collect the absorbent material into a labeled, sealed container for hazardous waste disposal.[1]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Major Spills (outside a fume hood):

  • Evacuate the area immediately and restrict access.

  • Alert your institution's emergency response team.

  • Ensure the area is well-ventilated, if safe to do so.

  • Do not attempt to clean up a major spill without appropriate training and PPE, including respiratory protection.

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task: Scale and Potential for Exposure start->task_assessment small_scale Small-Scale Lab Work (e.g., weighing, solutions) task_assessment->small_scale Low Exposure large_scale Large-Scale or Potential for Splashing task_assessment->large_scale Moderate Exposure spill Spill Cleanup task_assessment->spill High Exposure ppe_small Standard PPE: - Safety Glasses - Lab Coat - Nitrile/Neoprene Gloves small_scale->ppe_small ppe_large Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Apron - Double Gloves - Consider Respirator large_scale->ppe_large ppe_spill Full PPE: - Goggles & Face Shield - Chemical Suit - Heavy-Duty Gloves - Respirator (SCBA for major) spill->ppe_spill

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.